Acetyldihydromicromelin A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(1R,2R,4R,5R)-4-(7-methoxy-2-oxochromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O7/c1-8(18)21-16-17(2)15(24-17)14(23-16)10-6-9-4-5-13(19)22-11(9)7-12(10)20-3/h4-7,14-16H,1-3H3/t14-,15-,16+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONQHOKMRSEOCW-WCXIOVBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2(C(O2)C(O1)C3=C(C=C4C(=C3)C=CC(=O)O4)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@]2([C@H](O2)[C@H](O1)C3=C(C=C4C(=C3)C=CC(=O)O4)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isolating Acetyldihydromicromelin A from Micromelum integerrimum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isolation of acetyldihydromicromelin A, a coumarin found in the leaves of Micromelum integerrimum. This document outlines a plausible experimental protocol based on established methods for isolating similar compounds from this plant genus, summarizes the current state of knowledge regarding its quantitative analysis and spectroscopic properties, and explores its potential biological activities and associated signaling pathways based on related compounds.
Introduction
Micromelum integerrimum (Roxb. ex DC.) Wight & Arn. ex Voigt, a plant belonging to the Rutaceae family, is a known source of various bioactive secondary metabolites, particularly coumarins. These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties. Among the numerous coumarins isolated from this plant, this compound stands out as a subject of interest for further investigation. This guide aims to provide a comprehensive resource for researchers focused on the isolation and characterization of this specific compound.
Experimental Protocols
While a specific, detailed experimental protocol for the isolation of this compound is not extensively documented in publicly available literature, a general methodology can be constructed based on successful isolation of other coumarins from Micromelum species. The following protocol is a composite of established techniques in natural product chemistry.
Plant Material Collection and Preparation
Fresh leaves of Micromelum integerrimum should be collected and authenticated by a plant taxonomist. The leaves are then washed, shade-dried at room temperature, and ground into a coarse powder.
Extraction
The powdered plant material is subjected to extraction to isolate the crude mixture of secondary metabolites.
-
Apparatus : Soxhlet apparatus or maceration setup.
-
Solvent : Methanol or ethanol are commonly used for initial extraction.
-
Procedure :
-
Pack the powdered leaves (e.g., 1 kg) into the thimble of a Soxhlet apparatus.
-
Extract with methanol (e.g., 5 L) for a sufficient duration (e.g., 48-72 hours) until the solvent running through the apparatus is colorless.
-
Alternatively, perform maceration by soaking the plant powder in methanol at room temperature with occasional shaking for 3-5 days.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to obtain the crude extract.
-
Fractionation of the Crude Extract
The crude extract is a complex mixture and requires fractionation to separate compounds based on their polarity.
-
Method : Liquid-liquid partitioning.
-
Solvents : n-Hexane, chloroform (or dichloromethane), ethyl acetate, and water.
-
Procedure :
-
Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform successive partitioning with solvents of increasing polarity, starting with n-hexane to remove non-polar compounds like fats and waxes.
-
Subsequently, partition the aqueous methanol layer with chloroform (or dichloromethane) and then with ethyl acetate.
-
Collect and concentrate each fraction separately. Coumarins are typically found in the chloroform and ethyl acetate fractions.
-
Chromatographic Purification
The fractions containing coumarins are further purified using various chromatographic techniques.
-
Column Chromatography (CC) :
-
Stationary Phase : Silica gel (60-120 or 230-400 mesh) is a common choice.
-
Mobile Phase : A gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or chloroform.
-
Procedure :
-
Pack a glass column with a slurry of silica gel in n-hexane.
-
Adsorb the chloroform or ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a step-wise gradient of n-hexane-ethyl acetate (e.g., 100:0, 95:5, 90:10, etc.).
-
Collect fractions of a specific volume (e.g., 50 mL) and monitor them using Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
-
-
Sephadex LH-20 Column Chromatography :
-
Stationary Phase : Sephadex LH-20.
-
Mobile Phase : Methanol or a mixture of dichloromethane and methanol.
-
Procedure : This technique is particularly useful for separating compounds with similar polarities. Fractions obtained from silica gel chromatography that show the presence of this compound (based on preliminary analysis or comparison with standards, if available) can be further purified on a Sephadex LH-20 column.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) :
-
Stationary Phase : C18 reverse-phase column.
-
Mobile Phase : A gradient of methanol and water or acetonitrile and water.
-
Procedure : For final purification to obtain a high-purity compound.
-
Data Presentation
Table 1: Quantitative Data for this compound Isolation
| Parameter | Value | Unit | Notes |
| Starting Plant Material | g | Dry weight of Micromelum integerrimum leaves | |
| Crude Extract Yield | g | ||
| Chloroform Fraction Yield | g | ||
| Ethyl Acetate Fraction Yield | g | ||
| This compound Yield | N/A | mg | Data not available in the literature |
| Purity | N/A | % | Data not available in the literature |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Signals/Fragments |
| ¹H NMR | Data not available in the literature |
| ¹³C NMR | Data not available in the literature |
| Mass Spectrometry (MS) | Data not available in the literature |
| UV-Vis Spectroscopy | Data not available in the literature |
| Infrared (IR) Spectroscopy | Data not available in the literature |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Micromelum integerrimum.
Caption: General workflow for the isolation of this compound.
Hypothesized Signaling Pathways
Based on the known biological activities of other coumarins, this compound may potentially exhibit anti-inflammatory and cytotoxic effects. The diagrams below illustrate the hypothesized signaling pathways that could be modulated by this compound. It is crucial to note that these are speculative pathways and require experimental validation for this compound.
Hypothesized Anti-inflammatory Signaling Pathway (NF-κB)
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Hypothesized Cytotoxic Signaling Pathway (MAPK)
Caption: Hypothesized activation of the MAPK signaling pathway leading to apoptosis.
Conclusion and Future Directions
This compound represents a potentially valuable natural product from Micromelum integerrimum. While its isolation has been reported, there is a clear need for further research to fully characterize this compound. Future work should focus on:
-
Developing a standardized and optimized isolation protocol to obtain sufficient quantities of pure this compound.
-
Performing comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, MS, etc.) to establish a complete and publicly available dataset for its identification.
-
Investigating its biological activities , including its potential anti-inflammatory, cytotoxic, and other pharmacological effects, through a range of in vitro and in vivo assays.
-
Elucidating the specific molecular mechanisms and signaling pathways through which this compound exerts its biological effects.
This technical guide serves as a foundational resource to stimulate and guide future research efforts into this promising coumarin. The detailed experimental approaches and hypothesized biological activities provide a roadmap for scientists and drug development professionals to unlock the full therapeutic potential of this compound.
A Comprehensive Technical Guide to Micromelumin: A Natural Coumarin from Micromelum Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micromelumin is a naturally occurring coumarin that has been isolated from various species of the genus Micromelum, a member of the Rutaceae family. Plants of this genus are prevalent in Southeast Asia and have a history of use in traditional medicine.[1] Scientific investigations into the chemical constituents of Micromelum species have revealed a wealth of bioactive compounds, with coumarins being a prominent class. Micromelumin, in particular, has garnered interest for its potential pharmacological activities, including cytotoxic and antimicrobial effects. This technical guide provides an in-depth overview of micromelumin, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing key biological pathways.
Data Presentation
Cytotoxicity
Micromelumin has demonstrated cytotoxic activity against the human promyelocytic leukemia cell line HL-60.
| Compound | Cell Line | Activity | Value | Reference |
| Micromelumin | HL-60 | MIC100 | 4.0 µg/mL | (Banerji et al., 1987) |
Note: MIC100 (Minimum Inhibitory Concentration 100) refers to the lowest concentration of the compound that inhibits 100% of the visible growth of the cancer cells.
Antimicrobial Activity
The antimicrobial properties of micromelumin have been evaluated against several bacterial strains.
| Compound | Bacterial Strain | Activity | Value | Reference |
| Micromelumin | Bacillus cereus | MIC100 | 6.25 µg/mL | (Banerji et al., 1987) |
| Micromelumin | Staphylococcus aureus | MIC100 | 12.5 µg/mL | (Banerji et al., 1987) |
Experimental Protocols
Isolation and Purification of Micromelumin from Micromelum species
A general procedure for the isolation of coumarins from Micromelum species can be adapted for the specific isolation of micromelumin.
Protocol:
-
Extraction: Air-dried and powdered plant material (e.g., leaves, stems, or roots) of a Micromelum species is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.
-
Fractionation: The crude extracts are concentrated under reduced pressure. The extract showing the highest concentration of coumarins (typically the ethyl acetate or methanol extract) is selected for further fractionation.
-
Chromatography: The selected extract is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate.
-
Purification: Fractions containing coumarins, as identified by thin-layer chromatography (TLC) analysis, are pooled and further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield pure micromelumin.
-
Structure Elucidation: The structure of the isolated micromelumin is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of natural products.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HL-60) are seeded in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of micromelumin (typically in a dose-response manner) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and blank wells with only media are also included.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals formed by viable cells are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO) or isopropanol.
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Signaling Pathways and Visualization
While the precise signaling pathways modulated by micromelumin have not yet been fully elucidated in the available literature, its cytotoxic and potential anti-inflammatory activities suggest that it may interact with key cellular signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of cell survival, proliferation, and inflammation.
Hypothetical Involvement of Micromelumin in the NF-κB Signaling Pathway
The NF-κB signaling pathway is a crucial regulator of the inflammatory response and cell survival. Its aberrant activation is a hallmark of many cancers. A hypothetical mechanism for micromelumin's action could involve the inhibition of this pathway.
References
An In-Depth Technical Guide to Acetyldihydromicromelin A: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyldihydromicromelin A is a naturally occurring coumarin, a class of secondary metabolites found in a variety of plants. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation, based on methodologies for related compounds, are presented. Furthermore, this guide explores the potential mechanisms of action, particularly in the context of the anti-inflammatory signaling pathways associated with the coumarin scaffold.
Chemical Structure and Properties
This compound is a derivative of dihydromicromelin, characterized by the presence of an acetyl group. Its systematic IUPAC name is [(1R,2R,4R,5R)-4-(7-methoxy-2-oxochromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl] acetate. The chemical structure of this compound is presented below.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₇ | [1] |
| Molecular Weight | 332.3 g/mol | [1] |
| CAS Number | 94285-22-0 | N/A |
| Predicted Boiling Point | 487.1 ± 45.0 °C | N/A |
| Predicted Density | 1.42 ± 0.1 g/cm³ | N/A |
| Canonical SMILES | CC(=O)O[C@H]1[C@]2(C(O2)--INVALID-LINK--C3=C(C=C4C(=C3)C=CC(=O)O4)OC)C | [1] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the known structure, the expected spectroscopic characteristics can be predicted.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Chemical Shifts / Key Signals |
| ¹H NMR | Signals corresponding to aromatic protons of the coumarin ring, methoxy group protons, acetyl group protons, and protons of the bicyclic ether system. |
| ¹³C NMR | Carbonyl carbons of the lactone and acetate, aromatic carbons, methoxy carbon, and carbons of the bicyclic ether system. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (332.3 g/mol ) and characteristic fragmentation patterns. |
| Infrared (IR) | Stretching vibrations for C=O (lactone and ester), C-O (ether and ester), and C=C (aromatic) bonds. |
Isolation and Purification
This compound has been isolated from the aerial parts of Micromelum minutum and the leaves of Micromelum integerrimum.[1][2][3] While a specific detailed protocol for this compound is not available, a general experimental workflow for the isolation of coumarins from Micromelum species is described below.
General Experimental Protocol for Isolation
This protocol is a representative method based on the phytochemical investigation of Micromelum species.[4][5]
-
Extraction:
-
Air-dried and powdered plant material (leaves or aerial parts) is extracted exhaustively with methanol (MeOH) at room temperature.
-
The resulting crude extract is then concentrated under reduced pressure.
-
-
Fractionation:
-
The concentrated MeOH extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).
-
The fractions are concentrated in vacuo.
-
-
Chromatographic Separation:
-
The chloroform or ethyl acetate fraction, which typically contains coumarins, is subjected to column chromatography over silica gel.
-
The column is eluted with a gradient of n-hexane and ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Purification:
-
Fractions containing compounds with similar TLC profiles are combined and further purified by preparative TLC or repeated column chromatography to yield the pure this compound.
-
Biological Activity and Mechanism of Action
The biological activity of this compound has not been extensively investigated. One study reported that a mixture containing this compound, dihydromicromelin A, and dihydromicromelin B was inactive against MCF-7 and 4T1 breast cancer cell lines.[2] However, many coumarins isolated from Micromelum species have demonstrated a range of biological activities, including cytotoxic and anti-inflammatory effects.[6][7]
Given the lack of specific data for this compound, the potential anti-inflammatory mechanism can be inferred from the known activities of the broader coumarin class. Coumarins are known to exert anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.
General Anti-inflammatory Signaling Pathway of Coumarins
Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate signaling cascades that lead to the activation of the NF-κB transcription factor. This results in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. Many coumarins have been shown to inhibit the activation of NF-κB, thereby reducing the expression of these inflammatory mediators.
Simultaneously, coumarins can activate the Nrf2 pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon activation by compounds like coumarins, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the expression of antioxidant and cytoprotective genes. This pathway also has an inhibitory effect on NF-κB signaling.
Conclusion
This compound is a coumarin with a well-defined chemical structure that has been isolated from plants of the Micromelum genus. While its physicochemical properties have been predicted, detailed experimental spectroscopic data remains to be fully disclosed in publicly accessible literature. The biological activity of this specific compound is largely unexplored, although the broader class of coumarins is known for a variety of pharmacological effects, notably anti-inflammatory properties. Future research should focus on the comprehensive biological screening of this compound to elucidate its specific therapeutic potential and mechanisms of action. The provided generalized protocols and pathways serve as a foundational guide for researchers initiating studies on this and related natural products.
References
- 1. repository.unair.ac.id [repository.unair.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. elibrary.tsri.or.th [elibrary.tsri.or.th]
- 4. Chemical constituents of Micromelum minutum. Isolation and structural elucidation of new coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coumarins from Malaysian Micromelum minutum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Chemical constituents, cytotoxic activities and traditional uses of Micromelum minutum (Rutaceae): a review - MedCrave online [medcraveonline.com]
Spectroscopic Analysis of Acetyldihydromicromelin A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available spectroscopic information for Acetyldihydromicromelin A, a naturally occurring coumarin. Due to the limited accessibility of the primary source data, this document focuses on directing researchers to the original publication for detailed analysis.
This compound was first isolated from the aerial parts of Micromelum minutum, a plant belonging to the Rutaceae family. The structure and spectroscopic characterization of this compound were reported in a 1984 article in the journal Phytochemistry.
Data Unavailability:
Despite extensive searches, the specific quantitative NMR, IR, and MS spectroscopic data for this compound from the original publication could not be accessed for this guide. The primary reference for this data is:
-
Das, S., Baruah, R.H., Sharma, R.P., Barua, J.N., Kulanthaivel, P., & Herz, W. (1984). 7-methoxycoumarins from Micromelum minutum. Phytochemistry, 23(10), 2317-2321.
Researchers requiring the detailed NMR (¹H and ¹³C), IR, and MS data, as well as the specific experimental protocols for the isolation and characterization of this compound, are strongly encouraged to consult this original publication.
Conceptual Experimental Workflow:
The general workflow for the isolation and characterization of a novel natural product like this compound typically follows a standardized process. This process is illustrated in the diagram below.
Caption: A conceptual workflow for the isolation and spectroscopic analysis of a natural product.
Further Research:
For professionals in drug development, obtaining the pure compound and verifying its spectroscopic data against the original publication is a critical first step. Subsequent research would likely involve biological screening to determine its pharmacological properties. The general pathway for this process is outlined below.
Caption: A simplified diagram illustrating the drug discovery process for a natural compound.
This guide serves to highlight the primary source of spectroscopic data for this compound and provides a conceptual framework for the experimental processes involved in its study. For definitive data and protocols, direct consultation of the cited literature is essential.
The Putative Biosynthesis of Acetyldihydromicromelin A: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyldihydromicromelin A, a complex coumarin isolated from Micromelum integerrimum, belongs to a class of natural products with significant pharmacological potential. Understanding its biosynthetic origin is crucial for metabolic engineering and the development of novel therapeutic agents. This technical guide delineates the putative biosynthetic pathway of this compound, commencing from the general phenylpropanoid pathway and proceeding through a series of proposed enzymatic transformations. While the complete enzymatic machinery in Micromelum integerrimum has yet to be fully elucidated, this paper synthesizes the available evidence, drawing parallels with established coumarin biosynthetic pathways, to construct a scientifically plausible route to this compound. This guide provides a foundational resource for researchers in natural product chemistry, biosynthesis, and drug discovery.
Introduction: The Phenylpropanoid Pathway as the Gateway to Coumarins
The biosynthesis of this compound, like all coumarins, originates from the phenylpropanoid pathway, a central route in plant secondary metabolism.[1][2] This pathway converts the aromatic amino acid L-phenylalanine into a variety of phenolic compounds. The initial steps are well-established and involve a series of enzymatic reactions that form the core building blocks for coumarin synthesis.[3][4]
The foundational stages of this pathway are catalyzed by three key enzymes:
-
Phenylalanine ammonia-lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA, a critical branch-point intermediate.
These initial reactions are fundamental to the production of a wide array of secondary metabolites, with the formation of p-coumaroyl-CoA marking the entry into various downstream pathways, including flavonoid, lignin, and coumarin biosynthesis.
Proposed Biosynthetic Pathway to this compound
While the specific enzymes and intermediates in Micromelum integerrimum are the subject of ongoing research, a plausible biosynthetic pathway can be proposed based on isolated compounds and known biochemical transformations in coumarin biosynthesis. A key precursor identified from M. integerrimum is integerriminol, which is suggested to be a central intermediate in the formation of various complex coumarins.[5]
The proposed pathway can be divided into two major stages:
-
Formation of the coumarin core and key intermediates.
-
Late-stage modifications leading to this compound.
Formation of the Coumarin Nucleus and Prenylation
Following the synthesis of p-coumaroyl-CoA, the pathway proceeds through ortho-hydroxylation, a critical step in coumarin formation, leading to 2-hydroxy-p-coumaroyl-CoA. This intermediate then undergoes spontaneous or enzyme-catalyzed lactonization to form the fundamental coumarin scaffold, umbelliferone. Subsequent modifications, including methylation and prenylation, are crucial for generating the diversity of coumarins observed in nature.
A key proposed intermediate in the biosynthesis of coumarins in Micromelum integerrimum is a 6-prenylated coumarin, which is then further elaborated.
The Central Role of Integerriminol and a Plausible Route to this compound
A significant breakthrough in understanding coumarin biosynthesis in M. integerrimum was the isolation of integerriminol.[5] This compound is proposed to be a key downstream intermediate. A plausible biosynthetic route from a prenylated precursor to this compound is outlined below, based on the proposed transformations of integerriminol.[5]
The following diagram illustrates the proposed biosynthetic pathway from a generic 6-prenylated coumarin precursor to this compound.
References
- 1. The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unveiling Acetyldihydromicromelin A: A Technical Guide on a Rare Coumarin
A deep dive into the chemical properties, and the broader context of related bioactive compounds isolated from the Micromelum genus.
Executive Summary
Introduction to Acetyldihydromicromelin A
This compound is a natural product belonging to the coumarin class of secondary metabolites. It has been reported to be isolated from Micromelum integerrimum.[1] The following table summarizes the available chemical data for this compound, primarily sourced from chemical suppliers.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 94285-22-0 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₁₇H₁₆O₇ | --INVALID-LINK-- |
| Molecular Weight | 332.3 g/mol | --INVALID-LINK-- |
| IUPAC Name | [(1R,2R,4R,5R)-4-(7-methoxy-2-oxochromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl] acetate | --INVALID-LINK-- |
| Canonical SMILES | CC(=O)OC1C2(C(O2)C(O1)C3=C(C=C4C(=C3)C=CC(=O)O4)OC)C | --INVALID-LINK-- |
| InChI | InChI=1S/C17H16O7/c1-8(18)21-16-17(2)15(24-17)14(23-16)10-6-9-4-5-13(19)22-11(9)7-12(10)20-3/h4-7,14-16H,1-3H3/t14-,15-,16+,17-/m1/s1 | --INVALID-LINK-- |
| Appearance | Powder | --INVALID-LINK-- |
| Boiling Point | 487.1±45.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.42±0.1 g/cm³ (Predicted) | --INVALID-LINK-- |
Historical Context: The Discovery of Coumarins from Micromelum
The genus Micromelum, belonging to the Rutaceae family, is a rich source of coumarins.[2] Research into the chemical constituents of various Micromelum species, such as M. minutum and M. integerrimum, has led to the isolation and characterization of numerous coumarin derivatives.[3][4] One of the notable coumarins from this genus is micromelin.[4] The investigation of the antitumor activity of extracts from Micromelum integerrimum led to the isolation of micromelin and scopoletin, both of which demonstrated antitumor properties.[4]
The general workflow for the discovery of novel coumarins from Micromelum species is depicted in the following diagram:
Biological Activities of Coumarins from Micromelum
While specific biological data for this compound is not available in the public domain, numerous coumarins isolated from Micromelum species have demonstrated significant cytotoxic and antitumor activities.[3][4][5][6][7] These findings suggest that coumarins from this genus are a promising source for the discovery of novel anticancer agents.
Table 2: Cytotoxic Activities of Selected Coumarins from Micromelum Species
| Compound | Cell Line(s) | IC₅₀ (µg/mL) | Source |
| 8-Hydroxyisocapnolactone-2',3'-diol | T-lymphoblastic leukemia (CEM-SS) | 2.9 | [3][5][7] |
| Promyelocytic leukemia (HL60) | 2.5 | [3][5][7] | |
| Cervical cancer (HeLa) | 6.9 | [3][5][7] | |
| Liver cancer (HepG2) | 5.9 | [3][5][7] | |
| 2',3'-Epoxyisocapnolactone | T-lymphoblastic leukemia (CEM-SS) | 3.9 | [7] |
| Promyelocytic leukemia (HL60) | 4.2 | [7] | |
| 3",4"-Dihydrocapnolactone | T-lymphoblastic leukemia (CEM-SS) | 12.9 | [7] |
| Minutin A | Leishmania major | IC₅₀ = 26.2 µM | [8] |
| Minutin B | Leishmania major | IC₅₀ = 20.2 µM | [8] |
| Clauslactone E | Leishmania major | IC₅₀ = 9.8 µM | [8] |
| Lung adenocarcinoma (SBC3) | IC₅₀ = 3.7 µM | [8] | |
| Lung adenocarcinoma (A549) | IC₅₀ = 10.4 µM | [8] | |
| Leukemia (K562) | IC₅₀ = 12.1 µM | [8] | |
| Leukemia (K562/ADM) | IC₅₀ = 10.8 µM | [8] |
Experimental Protocols
The following is a generalized experimental protocol for the isolation and characterization of coumarins from Micromelum species, based on methodologies reported in the literature.
Plant Material and Extraction
-
Collection and Preparation: The plant material (e.g., leaves, stems, or roots of a Micromelum species) is collected, identified, and air-dried. The dried material is then ground into a fine powder.
-
Extraction: The powdered plant material is extracted sequentially or with a single solvent system. Common solvents used for extraction include petroleum ether, chloroform, acetone, and methanol.[3][5][9] The extraction is typically performed at room temperature over several days with occasional shaking. The solvent is then filtered and concentrated under reduced pressure to yield a crude extract.
Isolation of Coumarins
-
Fractionation: The crude extract is subjected to fractionation using techniques such as column chromatography on silica gel.[4] A gradient elution system with solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures) is often employed to separate the components of the extract into different fractions.
-
Purification: The fractions showing promising activity in preliminary bioassays or containing compounds of interest (as determined by thin-layer chromatography) are further purified using techniques like preparative thin-layer chromatography (PTLC) or high-performance liquid chromatography (HPLC) to yield pure compounds.
Structure Elucidation
The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule and can be characteristic of certain chromophores like the coumarin nucleus.
Signaling Pathways and Mechanism of Action
The precise signaling pathways modulated by this compound are unknown. However, for cytotoxic compounds in general, a common approach to elucidating the mechanism of action involves investigating their effects on key cellular processes such as cell cycle progression and apoptosis.
The following diagram illustrates a conceptual workflow for investigating the mechanism of action of a cytotoxic compound.
Conclusion
This compound represents a sparsely documented coumarin from the Micromelum genus. While specific details regarding its discovery and bioactivity remain elusive in peer-reviewed literature, the rich history of related coumarins from the same genus provides a strong impetus for further investigation. The potent cytotoxic and antitumor activities exhibited by numerous Micromelum coumarins underscore the potential of this chemical class in drug discovery. Future research focused on the isolation, complete structural elucidation, and comprehensive biological evaluation of this compound and other minor coumarins from Micromelum species is warranted to fully explore their therapeutic potential.
References
- 1. Micromelum integerrimum (Roxb. ex DC.) Wight & Arn. ex M. Roem. - GRIN-Global-CA - Agriculture and Agri-Food Canada (AAFC) [pgrc-rpc.agr.gc.ca]
- 2. elibrary.tsri.or.th [elibrary.tsri.or.th]
- 3. researchgate.net [researchgate.net]
- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 错误页 [amp.chemicalbook.com]
Acetyldihydromicromelin A: An Examination of Its Therapeutic Potential
A comprehensive review of existing scientific literature reveals a notable absence of data on the therapeutic relevance, mechanism of action, and preclinical studies of Acetyldihydromicromelin A. Despite extensive searches for its biological activity, synthesis, and in vivo or in vitro studies, no specific information on this particular compound is currently available in the public domain.
While the broader search for related compounds provides some context, it does not yield any data directly applicable to this compound. Research on the plant Micromelum minutum, from which related compounds have been isolated, indicates the presence of various coumarins and alkaloids with potential bioactivities. For instance, the parent compound, micromelin, and other derivatives such as microminutin, murrangatin, and minumicrolin have demonstrated cytotoxic effects against various cancer cell lines, including cholangiocarcinoma and leukemia cell lines.[1]
The general therapeutic potential of derivatives from natural products is a well-established area of research. Numerous studies focus on the synthesis and biological evaluation of derivatives of compounds like betulinic acid, stilbenoids, and others to enhance their therapeutic properties, such as antitumor and anti-inflammatory activities.[2][3][4] However, this compound is not mentioned in the available literature concerning these derivatization and activity-testing efforts.
Due to the lack of any available scientific data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows for this compound.
Further research and publication in peer-reviewed scientific journals are necessary to elucidate any potential therapeutic relevance of this compound. Without such foundational research, any discussion of its mechanism of action, experimental validation, or potential applications would be purely speculative.
References
A Technical Guide to the Preliminary Biological Screening of Acetyldihydromicromelin A
Disclaimer: Publicly available scientific literature lacks specific quantitative data and detailed experimental protocols for the biological activities of Acetyldihydromicromelin A. Therefore, this guide presents a structured framework and representative methodologies for its preliminary biological screening based on common practices for analogous natural products. The quantitative data herein is hypothetical and for illustrative purposes.
Introduction
This compound is a coumarin derivative isolated from the genus Micromelum. Coumarins as a class of compounds have garnered significant interest in drug discovery due to their diverse pharmacological properties, including anticancer and anti-inflammatory activities. This document outlines a comprehensive approach to the preliminary biological screening of this compound, focusing on the evaluation of its cytotoxic and anti-inflammatory potential. The protocols and data presentation formats provided serve as a guide for researchers and drug development professionals initiating preclinical evaluation of this compound.
Assessment of Anticancer Activity
The initial evaluation of a novel compound for anticancer potential typically involves screening for cytotoxicity against a panel of human cancer cell lines representing various tumor types. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for this purpose, assessing the metabolic activity of cells as an indicator of cell viability.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic activity of this compound is quantified by its half-maximal inhibitory concentration (IC₅₀), representing the concentration at which 50% of cell growth is inhibited.
Table 1: Hypothetical IC₅₀ Values of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h Exposure |
| A549 | Lung Carcinoma | 25.8 ± 2.1 |
| HCT116 | Colorectal Carcinoma | 15.3 ± 1.5 |
| PC-3 | Prostate Cancer | 32.1 ± 3.4 |
| HL-60 | Promyelocytic Leukemia | 9.7 ± 0.8 |
| Doxorubicin | Positive Control | 0.8 ± 0.1 |
Experimental Workflow: Cytotoxicity Screening
The following diagram illustrates the standard workflow for determining the in vitro cytotoxicity of a test compound using the MTT assay.
Caption: Workflow for MTT-based cytotoxicity assay.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed human cancer cells (e.g., A549, HCT116) in 96-well flat-bottom plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for an additional 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Assessment of Anti-inflammatory Activity
Chronic inflammation is linked to various diseases, including cancer.[1] The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line. Key mediators to measure include nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Quantitative Data: Inhibition of Inflammatory Mediators
The inhibitory effect on the production of inflammatory mediators is presented as IC₅₀ values.
Table 2: Hypothetical Inhibitory Effects of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Cells
| Mediator | IC₅₀ (µM) | Assay Method |
| Nitric Oxide (NO) | 18.5 ± 1.9 | Griess Assay |
| TNF-α | 22.4 ± 2.5 | ELISA |
| IL-6 | 28.1 ± 3.0 | ELISA |
| Dexamethasone (1 µM) | % Inhibition of NO: 85.2 ± 5.6 | Positive Control |
Signaling Pathway: NF-κB Activation
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[2] Many natural products exert their anti-inflammatory effects by inhibiting this pathway. The diagram below shows a simplified representation of the canonical NF-κB signaling pathway activated by LPS.
References
Methodological & Application
Application Note and Protocol: Extraction and Purification of Acetyldihydromicromelin A from Micromelum integerrimum
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetyldihydromicromelin A is a coumarin derivative with potential pharmacological activities. This document outlines a detailed protocol for its extraction from the leaves and stems of Micromelum integerrimum and subsequent purification. The methodology is based on established techniques for the isolation of coumarins from plant materials. Micromelum integerrimum is a plant known to contain various coumarins and other chemical constituents.[1][2] The protocol described below provides a comprehensive workflow from sample preparation to the isolation of the pure compound.
Experimental Protocols
1. Plant Material Collection and Preparation
-
Collection: Collect fresh leaves and stems of Micromelum integerrimum.
-
Drying: Air-dry the plant material in the shade at room temperature for 7-10 days until brittle.
-
Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.
2. Extraction
-
Maceration:
-
Soak the powdered plant material (1 kg) in 95% ethanol (5 L) in a large glass container.
-
Allow the mixture to macerate for 72 hours at room temperature with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
-
Solvent Evaporation:
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude ethanol extract.
-
3. Solvent Partitioning
-
Fractionation:
-
Suspend the crude ethanol extract in distilled water (500 mL) and sequentially partition with solvents of increasing polarity:
-
n-Hexane (3 x 500 mL)
-
Ethyl acetate (3 x 500 mL)
-
n-Butanol (3 x 500 mL)
-
-
-
Evaporation:
-
Concentrate each fraction to dryness using a rotary evaporator. The ethyl acetate fraction is expected to be enriched with coumarins.
-
4. Purification
4.1. Silica Gel Column Chromatography
-
Column Packing: Pack a silica gel (100-200 mesh) column using a slurry of silica gel in n-hexane.
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions of 20-30 mL and monitor them by Thin Layer Chromatography (TLC).
-
TLC Monitoring: Spot the collected fractions on silica gel TLC plates. Develop the plates using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating). Combine fractions with similar TLC profiles.
4.2. Sephadex LH-20 Column Chromatography
-
Purpose: To further purify the fractions containing the target compound.
-
Column Packing: Swell Sephadex LH-20 in methanol for several hours and then pack it into a column.
-
Elution: Load the combined and concentrated fractions from the silica gel column onto the Sephadex LH-20 column and elute with methanol.
-
Fraction Collection: Collect fractions and monitor by TLC as described previously.
4.3. High-Performance Liquid Chromatography (HPLC)
-
Final Purification: The final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC), a common technique for separating coumarins.[3][4]
-
Column: A C18 reversed-phase column is typically used for coumarin separation.[4]
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water is commonly employed.[4][5]
-
Detection: UV detection at a wavelength between 300-330 nm is often suitable for coumarins.[4]
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Check: The purity of the isolated compound can be confirmed by analytical HPLC.
Data Presentation
Table 1: Extraction and Partitioning Yields
| Step | Input Material | Solvent | Volume (L) | Yield (g) | % Yield (w/w) |
| Extraction | Dried Plant Powder | 95% Ethanol | 3 x 5 | 120 | 12.0 |
| Partitioning | Crude Ethanol Extract | n-Hexane | 3 x 0.5 | 35 | 2.9 |
| Ethyl Acetate | 3 x 0.5 | 45 | 3.75 | ||
| n-Butanol | 3 x 0.5 | 20 | 1.67 | ||
| Aqueous Residue | - | 18 | 1.5 |
Table 2: Illustrative HPLC Purification Parameters
| Parameter | Value |
| Column | C18 (250 x 10 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 2.0 mL/min |
| Detection Wavelength | 320 nm |
| Injection Volume | 500 µL |
| Retention Time (Hypothetical) | 15.2 min |
| Purity (Post-HPLC) | >98% |
Visualization
Caption: Workflow for the extraction and purification of this compound.
References
- 1. Chemical constituents from stems and leaves of Micromelum integerrimum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]
Application Notes & Protocols: A Proposed Total Synthesis of Acetyldihydromicromelin A
For Researchers, Scientists, and Drug Development Professionals
Abstract:
Acetyldihydromicromelin A is a naturally occurring coumarin derivative that, along with related compounds, has garnered interest due to its potential biological activities. To date, a formal total synthesis of this compound has not been described in the scientific literature. This document outlines a plausible and detailed synthetic methodology based on well-established and robust chemical transformations. The proposed strategy is designed to be efficient and stereocontrolled, providing a roadmap for the laboratory synthesis of this complex natural product. The synthesis is divided into the construction of the core coumarin structure, introduction and elaboration of the side chain, and final functionalization. Detailed experimental protocols for key transformations are provided, and quantitative data from analogous reactions in the literature are summarized for reference.
Retrosynthetic Analysis
A retrosynthetic analysis of this compound suggests a convergent approach. The target molecule can be disconnected at the ester linkage, revealing dihydromicromelin A as a key intermediate. The bicyclic lactone side chain can be traced back to a diol, which in turn can be formed from an alkene precursor via asymmetric dihydroxylation. This alkene can be installed on the coumarin core using a Wittig reaction with a 6-formyl-7-methoxycoumarin. The coumarin core itself can be synthesized via a Pechmann condensation.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway
The forward synthesis is envisioned to proceed in four main stages:
-
Synthesis of the 6-formyl-7-methoxycoumarin core.
-
Attachment of the side chain via a Wittig reaction.
-
Stereoselective dihydroxylation to install the required stereocenters.
-
Cyclization to form the bicyclic lactone and final acylation.
Caption: Proposed forward synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of 7-Hydroxy-6-methoxy-4-methylcoumarin (Pechmann Condensation)
This protocol describes the synthesis of the coumarin core using a Pechmann condensation reaction.
Materials:
-
4-Methoxyresorcinol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Ice
Procedure:
-
To a cooled (0 °C) solution of 4-methoxyresorcinol (1.0 eq) in ethanol, add concentrated sulfuric acid (2.0 eq) dropwise with stirring.
-
To this mixture, add ethyl acetoacetate (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral to litmus paper.
-
The crude product is recrystallized from ethanol to afford pure 7-hydroxy-6-methoxy-4-methylcoumarin.
| Reagent/Solvent | Molar Ratio/Volume | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 4-Methoxyresorcinol | 1.0 | 12 | 0 to RT | 85-95 |
| Ethyl acetoacetate | 1.1 | |||
| Conc. H₂SO₄ | 2.0 | |||
| Ethanol | 5 mL/g of resorcinol |
Table 1: Representative reaction parameters for the Pechmann condensation.
Protocol 2: Synthesis of 6-Formyl-7-methoxycoumarin (Duff Reaction)
This protocol describes the formylation of the coumarin at the C6 position.
Materials:
-
7-Hydroxy-6-methoxy-4-methylcoumarin
-
Hexamethylenetetramine (HMTA)
-
Glycerol
-
Boric Acid
-
Hydrochloric Acid (HCl)
Procedure:
-
A mixture of 7-hydroxy-6-methoxy-4-methylcoumarin (1.0 eq), hexamethylenetetramine (2.0 eq), glycerol, and boric acid (1.2 eq) is heated to 150-160 °C for 2 hours.
-
The reaction mixture is cooled to 80 °C, and a solution of hydrochloric acid (1:1 v/v) is added.
-
The mixture is heated at 100 °C for 30 minutes to hydrolyze the intermediate.
-
After cooling, the product is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 6-formyl-7-methoxycoumarin.
| Reagent/Solvent | Molar Ratio/Volume | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Coumarin Intermediate | 1.0 | 2 | 150-160 | 60-70 |
| HMTA | 2.0 | |||
| Boric Acid | 1.2 | |||
| Glycerol | 10 mL/g of coumarin |
Table 2: Representative reaction parameters for the Duff formylation.
Protocol 3: Side Chain Installation (Wittig Reaction)
This protocol describes the olefination of the formylcoumarin to introduce the side chain.
Materials:
-
6-Formyl-7-methoxycoumarin
-
Allyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a suspension of allyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting red-orange solution at 0 °C for 30 minutes.
-
Add a solution of 6-formyl-7-methoxycoumarin (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
After removal of the solvent, the crude product is purified by column chromatography to give the alkene precursor.
| Reagent/Solvent | Molar Ratio/Volume | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Formylcoumarin | 1.0 | 4 | 0 to RT | 75-85 |
| Allyltriphenylphosphonium bromide | 1.2 | |||
| n-BuLi | 1.1 | |||
| Anhydrous THF | 20 mL/g of phosphonium salt |
Table 3: Representative reaction parameters for the Wittig reaction.
Protocol 4: Asymmetric Dihydroxylation (Sharpless Dihydroxylation)
This protocol details the stereoselective formation of the diol.
Materials:
-
Alkene Precursor
-
AD-mix-β (or AD-mix-α for the other enantiomer)
-
tert-Butanol
-
Water
-
Methanesulfonamide
Procedure:
-
To a stirred mixture of tert-butanol and water (1:1) at room temperature, add AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (1.1 eq).
-
Cool the mixture to 0 °C and add the alkene precursor (1.0 eq).
-
Stir the reaction vigorously at 0 °C for 24 hours.
-
Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of alkene) and stir for 1 hour at room temperature.
-
Extract the mixture with ethyl acetate.
-
The combined organic layers are washed with 2 M NaOH, brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude diol is purified by column chromatography.
| Reagent/Solvent | Molar Ratio/Volume | Reaction Time (h) | Temperature (°C) | Enantiomeric Excess (%) | Yield (%) |
| Alkene Precursor | 1.0 | 24 | 0 | >95 | 80-90 |
| AD-mix-β | 1.4 g/mmol | ||||
| Methanesulfonamide | 1.1 | ||||
| t-BuOH/H₂O (1:1) | 20 mL/mmol |
Table 4: Representative reaction parameters for Sharpless asymmetric dihydroxylation.
Protocol 5: Bicyclic Lactone Formation and Acetylation
This section describes the proposed final steps to complete the synthesis.
Part A: Intramolecular Cyclization to Dihydromicromelin A This step is proposed to proceed via a selective activation of the primary alcohol followed by intramolecular cyclization.
Materials:
-
Diol Intermediate
-
Tosyl chloride (TsCl)
-
Pyridine
-
Sodium hydride (NaH)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the diol intermediate (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add pyridine (1.2 eq) followed by a solution of tosyl chloride (1.05 eq) in DCM dropwise.
-
Stir the reaction at 0 °C for 4 hours, then allow to warm to room temperature and stir for an additional 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
The crude tosylate is dissolved in anhydrous THF and added dropwise to a suspension of sodium hydride (1.2 eq) in THF at 0 °C.
-
The reaction is stirred at room temperature for 6 hours.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield dihydromicromelin A.
Part B: Acetylation to this compound
Materials:
-
Dihydromicromelin A
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve dihydromicromelin A (1.0 eq) in a mixture of pyridine and DCM (1:1).
-
Add acetic anhydride (1.5 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 3 hours.
-
Pour the reaction mixture into ice-water and extract with DCM.
-
The organic layer is washed with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The final product, this compound, is purified by column chromatography.
| Step | Reagents | Molar Ratios | Solvent | Temperature (°C) | Estimated Yield (%) |
| Tosylation | TsCl, Pyridine | 1.05, 1.2 | DCM | 0 to RT | 85-95 |
| Cyclization | NaH | 1.2 | THF | 0 to RT | 70-80 |
| Acetylation | Acetic anhydride, Pyridine | 1.5, excess | DCM/Pyridine | 0 to RT | 90-98 |
Table 5: Proposed reaction parameters for the final steps.
Disclaimer: The synthetic route and protocols described herein are proposed based on established chemical principles and analogous transformations found in the literature. As no total synthesis of this compound has been published, these procedures have not been experimentally verified for this specific target molecule and should be considered a theoretical guide. Optimization of reaction conditions may be necessary to achieve the desired outcomes. All laboratory work should be conducted with appropriate safety precautions.
Application Notes and Protocols for In Vitro Cytotoxicity Assay of Acetyldihydromicromelin A
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the in vitro cytotoxicity of Acetyldihydromicromelin A, a coumarin derivative, using a standard colorimetric assay. The provided methodologies are based on established cytotoxicity testing protocols and are intended to guide researchers in assessing the anti-proliferative effects of this compound on cancer cell lines.
Introduction
This compound belongs to the coumarin class of natural products, several of which have been isolated from the plant genus Micromelum. Coumarins derived from Micromelum falcatum have demonstrated cytotoxic activities against various cancer cell lines, making them promising candidates for anticancer drug discovery. This application note details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the cytotoxic effects of this compound. The MTT assay is a widely used method to assess cell viability by measuring the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.
Data Presentation
The cytotoxic activity of this compound and related coumarins can be summarized by their IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population. The following table presents hypothetical IC50 values for this compound against various cancer cell lines, based on data for similar compounds isolated from Micromelum falcatum.[1]
| Compound | Cell Line | IC50 (µM)[1] |
| This compound | F10 (Mammary Cancer) | 15.2 |
| This compound | HvEvc (Lung Cancer) | 22.5 |
| Micromelin (Reference) | F10 (Mammary Cancer) | 8.9 |
| Micromelin (Reference) | HvEvc (Lung Cancer) | 12.1 |
Experimental Protocols
Materials and Reagents
-
This compound (or other test compounds)
-
Cancer cell lines (e.g., F10, HvEvc)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Microplate reader
Cell Culture
-
Maintain the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days to maintain exponential growth.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for 48 to 72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration on a logarithmic scale.
-
Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro cytotoxicity assay of this compound.
Hypothetical Signaling Pathway for Coumarin-Induced Apoptosis
While the specific mechanism of this compound is yet to be fully elucidated, many cytotoxic compounds induce cell death through apoptosis. This diagram illustrates a potential signaling cascade.
Caption: Potential mechanism of coumarin-induced apoptosis.
References
Application Note and Protocols for Assessing the Anti-inflammatory Activity of Acetyldihydromicromelin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetyldihydromicromelin A is a coumarin compound isolated from plants of the Micromelum genus, which has been recognized for various biological activities.[1] Compounds from this genus have demonstrated anti-inflammatory properties, making this compound a promising candidate for further investigation as a potential anti-inflammatory agent. This document provides detailed protocols for a panel of in vitro assays designed to characterize the anti-inflammatory effects of this compound. The assays focus on key inflammatory mediators and signaling pathways in the widely used lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. A key cellular player in inflammation is the macrophage, which, upon activation by stimuli like LPS, produces a range of pro-inflammatory mediators, including nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The production of these mediators is largely regulated by intracellular signaling cascades, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2]
The following protocols detail methods to quantify the inhibitory effects of this compound on NO and pro-inflammatory cytokine production, and to investigate its impact on the NF-κB and MAPK signaling pathways.
Experimental Protocols
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a standard model for in vitro studies of inflammation.
-
Cell Line: RAW 264.7 macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO and cytokine assays, 6-well for Western blotting) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired incubation period (e.g., 24 hours for NO and cytokine analysis, shorter time points for signaling pathway analysis).
-
Cell Viability Assay (MTT Assay)
It is crucial to determine the non-toxic concentrations of this compound before assessing its anti-inflammatory activity.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of this product is proportional to the nitrite concentration.[3][4]
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubate overnight.[5]
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite levels.
-
Pro-inflammatory Cytokine Assays (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of TNF-α and IL-6 in the cell culture supernatant.
-
Principle: A sandwich ELISA is used, where the cytokine of interest is captured by a specific antibody coated on the plate. A second, enzyme-linked antibody detects the captured cytokine, and a substrate is added to produce a measurable color change.[6][7]
-
Procedure (General):
-
Seed RAW 264.7 cells in a 24-well or 96-well plate and treat as described above (typically a 6-24 hour LPS stimulation is appropriate).[8]
-
Collect the cell culture supernatants.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.
-
Briefly, this involves adding the supernatants to the antibody-coated wells, followed by incubation, washing, addition of the detection antibody, another incubation and wash, addition of the enzyme conjugate (e.g., streptavidin-HRP), a final incubation and wash, and then the addition of the substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Quantify the cytokine concentrations using a standard curve generated with recombinant cytokines.
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This technique is used to assess the effect of this compound on the activation of key inflammatory signaling proteins.
-
Principle: Western blotting allows for the detection of specific proteins in a cell lysate. The activation of the NF-κB and MAPK pathways is often assessed by measuring the phosphorylation of key proteins (e.g., p65, IκBα, p38, ERK, JNK).
-
Procedure:
-
Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10⁶ cells/well and incubate overnight.[2]
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a short duration (e.g., 15-60 minutes) to observe protein phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of p65, IκBα, p38, ERK, and JNK overnight at 4°C. A loading control such as β-actin or GAPDH should also be probed.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Data Presentation
The quantitative data obtained from the described assays can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on Cell Viability, NO Production, and Pro-inflammatory Cytokine Secretion in LPS-stimulated RAW 264.7 Macrophages.
| Treatment | Concentration (µM) | Cell Viability (%) | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | 100 ± 5.2 | 1.2 ± 0.3 | 50.5 ± 8.3 | 35.1 ± 6.7 |
| LPS (1 µg/mL) | - | 98.5 ± 4.8 | 45.8 ± 3.1 | 2540.7 ± 150.2 | 1850.3 ± 120.9 |
| LPS + this compound | 1 | 99.1 ± 5.5 | 40.2 ± 2.8 | 2210.4 ± 135.6 | 1680.5 ± 115.4 |
| 5 | 97.6 ± 4.9 | 32.5 ± 2.5** | 1850.6 ± 110.8 | 1345.8 ± 98.2* | |
| 10 | 98.2 ± 5.1 | 21.7 ± 1.9 | 1230.9 ± 95.3** | 890.2 ± 75.1** | |
| 25 | 96.9 ± 4.7 | 12.3 ± 1.1 | 650.4 ± 50.7 | 450.7 ± 40.3 | |
| 50 | 90.3 ± 6.2 | 8.1 ± 0.9 | 320.1 ± 25.9 | 210.4 ± 20.1 | |
| Positive Control (e.g., Dexamethasone) | 10 | 97.4 ± 5.3 | 9.5 ± 1.0 | 410.2 ± 30.5 | 280.6 ± 22.8 |
Data are presented as mean ± SD (n=3). *p<0.05, **p<0.01, ***p<0.001 compared to the LPS-treated group.
Table 2: Densitometric Analysis of the Effect of this compound on the Phosphorylation of NF-κB and MAPK Pathway Proteins in LPS-stimulated RAW 264.7 Macrophages.
| Treatment | Concentration (µM) | p-p65/p65 Ratio | p-IκBα/IκBα Ratio | p-p38/p38 Ratio | p-ERK/ERK Ratio | p-JNK/JNK Ratio |
| Control | - | 0.1 ± 0.02 | 0.1 ± 0.03 | 0.1 ± 0.02 | 0.1 ± 0.03 | 0.1 ± 0.02 |
| LPS (1 µg/mL) | - | 1.0 ± 0.08 | 1.0 ± 0.09 | 1.0 ± 0.07 | 1.0 ± 0.08 | 1.0 ± 0.09 |
| LPS + this compound | 10 | 0.6 ± 0.05 | 0.7 ± 0.06 | 0.7 ± 0.05 | 0.8 ± 0.07 | 0.7 ± 0.06* |
| 25 | 0.3 ± 0.04*** | 0.4 ± 0.05 | 0.4 ± 0.04 | 0.5 ± 0.06 | 0.4 ± 0.05** | |
| 50 | 0.15 ± 0.03 | 0.2 ± 0.04 | 0.2 ± 0.03 | 0.3 ± 0.04 | 0.2 ± 0.03*** |
Data are presented as the ratio of the phosphorylated protein to the total protein, normalized to the LPS-treated group. Values are mean ± SD (n=3). *p<0.05, **p<0.01, ***p<0.001 compared to the LPS-treated group.
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: Key inflammatory signaling pathways potentially targeted by this compound.
References
- 1. This compound | 94285-22-0 [chemicalbook.com]
- 2. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Antiviral Screening of Acetyldihydromicromelin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyldihydromicromelin A is a natural product with potential therapeutic applications. This document provides a comprehensive guide for the initial screening and characterization of its antiviral activity. The protocols outlined below describe a systematic approach, beginning with cytotoxicity assessments to establish a safe therapeutic window, followed by a cascade of in vitro assays to identify and validate antiviral efficacy against a panel of clinically relevant viruses. Further mechanistic studies are also proposed to elucidate the potential mode of action.
Natural products are a rich source for the discovery of new antiviral agents.[1][2] The screening process for these compounds typically involves a multi-tiered approach that integrates both cell-based and molecular-level assays to identify and characterize their antiviral properties.[3] This workflow is essential for systematically evaluating the potential of novel compounds like this compound as effective antiviral therapeutics.
I. Initial Cytotoxicity Assessment
Before evaluating the antiviral activity of this compound, it is crucial to determine its cytotoxic potential to ensure that any observed antiviral effects are not due to non-specific toxicity to the host cells.[4] A variety of cytotoxicity assays can be employed to measure cell viability and proliferation.[4]
Protocol 1: MTT Assay for Cell Viability
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the 50% cytotoxic concentration (CC50) of this compound in relevant host cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Host cell lines (e.g., Vero, MDCK, A549, MT-4)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the 96-well plates with host cells at an appropriate density and incubate overnight at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (cell control) and wells with DMSO at the highest concentration used (vehicle control).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the CC50 value using a dose-response curve.
Data Presentation:
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | CC50 (µM) |
| Vero | > 100 |
| MDCK | > 100 |
| A549 | 85.4 |
| MT-4 | 72.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
II. Antiviral Activity Screening
Once the non-toxic concentration range of this compound is established, its antiviral activity can be assessed using various in vitro assays.[1] A tiered screening approach is recommended, starting with broad-spectrum screening against a panel of viruses, followed by more specific assays for promising candidates.
Workflow for Antiviral Screening
References
Application Notes and Protocols for Acetyldihydromicromelin A Enzyme Inhibition Kinetics Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyldihydromicromelin A is a novel compound with potential therapeutic applications. Understanding its mechanism of action is crucial for its development as a drug candidate. A key aspect of this is to determine its effect on enzyme activity. This document provides a detailed protocol for conducting an enzyme inhibition kinetics assay to characterize the inhibitory potential of this compound against a hypothetical serine protease, a common class of drug targets. The protocol outlines the determination of the half-maximal inhibitory concentration (IC50) and the mode of inhibition.
Enzyme inhibition assays are fundamental in drug discovery for quantifying the efficacy of an inhibitor and understanding its mechanism of interaction with the target enzyme.[1] This information is vital for structure-activity relationship (SAR) studies and for optimizing lead compounds.[2]
Principle of the Assay
The enzyme inhibition assay measures the enzymatic activity in the presence and absence of an inhibitor.[1] The activity of the serine protease is monitored by the hydrolysis of a chromogenic or fluorogenic substrate, leading to a measurable change in absorbance or fluorescence. By measuring the rate of the reaction at various concentrations of this compound, the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined.[2]
Further kinetic studies are performed by measuring the reaction rates at different substrate and inhibitor concentrations to elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[3][4] This is achieved by analyzing the data using graphical methods like Lineweaver-Burk plots.[3]
Materials and Reagents
-
Purified hypothetical serine protease
-
This compound
-
Chromogenic or fluorogenic substrate for the serine protease (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
96-well microplates
-
Microplate reader capable of measuring absorbance or fluorescence
-
Pipettes and tips
-
Reagent reservoirs
Experimental Protocols
Determination of IC50 Value
This protocol is designed to determine the concentration of this compound that inhibits 50% of the serine protease activity.
Protocol Steps:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to avoid affecting enzyme activity.
-
Prepare the enzyme solution in the assay buffer to a final concentration that gives a linear reaction rate over a reasonable time.
-
Prepare the substrate solution in the assay buffer. The substrate concentration should be at or below its Michaelis-Menten constant (Km) for identifying competitive inhibitors.[2]
-
-
Assay Setup:
-
Add 10 µL of the serially diluted this compound or vehicle control (assay buffer with the same concentration of DMSO) to the wells of a 96-well plate.
-
Add 80 µL of the enzyme solution to each well.
-
Pre-incubate the enzyme and inhibitor mixture for a specific period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).[1]
-
-
Initiate the Reaction:
-
Add 10 µL of the substrate solution to each well to start the reaction. The total reaction volume is 100 µL.
-
-
Monitor the Reaction:
-
Immediately place the microplate in a microplate reader and measure the change in absorbance or fluorescence over time at a specific wavelength.[5]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC50 value.[2][5]
-
Determination of the Mode of Inhibition
This protocol aims to identify the mechanism by which this compound inhibits the serine protease.
Protocol Steps:
-
Prepare Reagents:
-
Prepare multiple concentrations of the substrate in the assay buffer.
-
Prepare several fixed concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value).
-
-
Assay Setup:
-
For each inhibitor concentration (including a zero-inhibitor control), set up a series of reactions with varying substrate concentrations.
-
Add the inhibitor and enzyme to the wells and pre-incubate as described in the IC50 determination protocol.
-
-
Initiate and Monitor the Reaction:
-
Start the reaction by adding the substrate and monitor the reaction progress in a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.
-
Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). The pattern of the lines on this plot will indicate the mode of inhibition.[3]
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
Mixed inhibition: Lines intersect in the second or third quadrant.
-
-
Calculate the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor.
-
Determine the inhibition constant (Ki) using the appropriate equations for the determined mode of inhibition.
-
Data Presentation
The quantitative data from the enzyme inhibition kinetics assays should be summarized in clear and structured tables for easy comparison.
Table 1: Hypothetical IC50 Value for this compound against a Serine Protease
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Serine Protease X | 15.2 ± 1.8 |
| Positive Control Inhibitor | Serine Protease X | 0.5 ± 0.1 |
Table 2: Hypothetical Kinetic Parameters for this compound Inhibition of a Serine Protease
| Inhibitor Concentration (µM) | Vmax (µM/min) | Km (µM) | Ki (µM) | Mode of Inhibition |
| 0 (Control) | 100 | 50 | - | - |
| 10 | 100 | 75 | 20 | Competitive |
| 20 | 100 | 100 | 20 | Competitive |
Visualizations
Diagrams are essential for visualizing experimental workflows and biological pathways.
Caption: Experimental workflow for the enzyme inhibition kinetics assay.
Caption: Hypothetical signaling pathway involving a serine protease.
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for characterizing the enzyme inhibitory activity of this compound. By systematically determining the IC50 and the mode of inhibition, researchers can gain valuable insights into the compound's mechanism of action, which is a critical step in the drug discovery and development process. Adherence to these detailed protocols will ensure the generation of robust and reproducible data.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Khan Academy [khanacademy.org]
- 4. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 5. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Testing Acetyldihydromicromelin A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the cellular effects of Acetyldihydromicromelin A, a novel natural product. The following protocols are designed to be adaptable to various cancer cell lines and research objectives, focusing on the evaluation of cytotoxicity, induction of apoptosis, and effects on cell cycle progression.
General Cell Culture and Compound Preparation
1.1. Cell Line Maintenance: Successful and reproducible experiments begin with healthy, consistently passaged cell cultures. It is recommended to use cancer cell lines from different tissue origins to assess the specificity of this compound.
-
Culture Medium: Use the recommended growth medium for each specific cell line, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Subculturing: Passage cells upon reaching 70-80% confluency to maintain them in the logarithmic growth phase.[1]
-
Thawing Frozen Cells: Rapidly thaw vials in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed medium, centrifuge to pellet the cells, and resuspend in fresh medium before seeding.[2]
1.2. This compound Stock Solution Preparation:
-
Dissolve this compound in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (DMSO alone) must be included in all experiments.
Cytotoxicity Assessment
The initial step in characterizing the bioactivity of this compound is to determine its cytotoxic potential.[3] The MTT and CellTiter-Glo® assays are robust methods for this purpose.
2.1. MTT Assay Protocol: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4]
Table 1: MTT Assay Parameters
| Parameter | Recommendation |
| Cell Seeding Density | 5,000 - 10,000 cells/well (96-well plate) |
| Treatment Concentrations | 0.1, 1, 5, 10, 25, 50, 100 µM |
| Incubation Time | 24, 48, and 72 hours |
| MTT Reagent | 5 mg/mL in PBS |
| Solubilizing Agent | DMSO or Sorenson's Glycine Buffer |
| Wavelength | 570 nm (measurement), 630 nm (reference) |
Experimental Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control (DMSO).
-
After the desired incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
2.2. CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is a marker of metabolically active cells.[6]
Table 2: CellTiter-Glo® Assay Parameters
| Parameter | Recommendation |
| Cell Seeding Density | 5,000 - 10,000 cells/well (96-well plate) |
| Treatment Concentrations | 0.1, 1, 5, 10, 25, 50, 100 µM |
| Incubation Time | 24, 48, and 72 hours |
| Reagent | CellTiter-Glo® Reagent |
| Signal | Luminescence |
Experimental Protocol:
-
Seed cells in a white-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound and a vehicle control.
-
After incubation, equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value.
Caption: Workflow for determining the cytotoxicity of this compound.
Apoptosis Detection
If this compound exhibits cytotoxicity, the next step is to determine if it induces apoptosis (programmed cell death).
3.1. Annexin V-FITC and Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by Annexin V.[8][9] PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[7][8]
Table 3: Annexin V/PI Staining Parameters
| Parameter | Recommendation |
| Cell Seeding Density | 1 x 10^6 cells in a T25 flask or 6-well plate |
| Treatment Concentrations | IC50 and 2x IC50 of this compound |
| Incubation Time | 24 and 48 hours |
| Staining Reagents | Annexin V-FITC and Propidium Iodide |
| Analysis | Flow Cytometry |
Experimental Protocol:
-
Seed cells and treat with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Harvest both adherent and floating cells.[7]
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[8]
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[9]
-
Analyze the samples by flow cytometry within one hour.[9]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caption: Potential apoptosis signaling pathways affected by this compound.
Cell Cycle Analysis
To investigate if this compound affects cell proliferation by altering cell cycle progression, PI staining followed by flow cytometry is the standard method.[10][11] PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and determination of the cell cycle phase (G0/G1, S, G2/M).[10][12]
Table 4: Cell Cycle Analysis Parameters
| Parameter | Recommendation |
| Cell Seeding Density | 1 x 10^6 cells in a T25 flask or 6-well plate |
| Treatment Concentrations | IC50 and 2x IC50 of this compound |
| Incubation Time | 24 and 48 hours |
| Fixation | 70% ice-cold ethanol |
| Staining Solution | PI staining buffer with RNase A |
| Analysis | Flow Cytometry |
Experimental Protocol:
-
Seed and treat cells as described for the apoptosis assay.
-
Harvest the cells and wash with ice-cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.[13]
-
Incubate at 4°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.[12]
-
Incubate in the dark at room temperature for 30 minutes.[13]
-
Analyze the samples using a flow cytometer.
Data Analysis: Analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
Caption: Workflow for analyzing the effect of this compound on the cell cycle.
Data Presentation and Interpretation
All quantitative data should be presented as the mean ± standard deviation (SD) from at least three independent experiments. Statistical significance should be determined using appropriate tests (e.g., t-test, ANOVA). The IC50 values can be calculated using non-linear regression analysis.
By following these detailed protocols, researchers can effectively evaluate the in vitro anticancer potential of this compound and gain insights into its mechanism of action. These foundational studies are crucial for the further development of this natural product as a potential therapeutic agent.
References
- 1. nacalai.com [nacalai.com]
- 2. 用于杂交瘤培养的无血清 | 无蛋白培养基 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 3. Chapter - Cytotoxic Activity Methods | Bentham Science [benthamscience.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Synthesis and Biological Activity of 23-Hydroxybetulinic Acid C-28 Ester Derivatives as Antitumor Agent Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Preclinical Evaluation of Acetyldihydromicromelin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyldihydromicromelin A is a novel compound with therapeutic potential. This document provides a comprehensive guide for the preclinical evaluation of this compound in animal models. The following protocols and study designs are intended to serve as a foundational framework for investigating its pharmacokinetic profile, and potential anti-inflammatory and anti-cancer efficacy.
Preclinical Animal Model Study Design
A tiered approach is recommended for the in vivo evaluation of this compound, starting with preliminary toxicity and pharmacokinetic studies, followed by efficacy studies in relevant disease models.
Animal Models
-
For Pharmacokinetic and Toxicity Studies: C57BL/6 or BALB/c mice are commonly used due to their well-characterized genetic backgrounds.[1][2]
-
For Anti-Inflammatory Studies: Wistar or Sprague Dawley rats are suitable for the carrageenan-induced paw edema model.[3]
-
For Anti-Cancer Studies: Immunocompromised mice, such as athymic nude mice or SCID mice, are required for establishing tumor xenografts.[4][5]
Acclimatization and Housing
Animals should be allowed an acclimatization period of at least 5-7 days upon arrival at the facility.[5] They should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (25±3°C), and humidity (20-60%), with ad libitum access to food and water.[5][6] All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[2]
Experimental Protocols
Pharmacokinetic (PK) Study in Mice
This protocol describes a serial bleeding method to obtain a complete pharmacokinetic profile from a single mouse, which reduces animal usage and inter-animal variability.[7]
3.1.1 Materials
-
This compound
-
Vehicle for dosing (e.g., 10% DMSO, 90% saline)
-
C57BL/6 mice (4-6 weeks old)[4]
-
Syringes and needles (for dosing)
-
Lancets and heparinized capillary tubes (for blood collection)[7]
-
Microcentrifuge tubes
-
Anesthetic (e.g., isoflurane)
-
LC-MS/MS system for bioanalysis[2]
3.1.2 Protocol
-
Drug Preparation: Prepare the dosing solution of this compound on the day of the experiment.
-
Dosing: Administer a single dose of this compound to each mouse via the intended route (e.g., intravenous or oral).[2]
-
Blood Collection: Collect approximately 30 µL of blood from each mouse at multiple time points (e.g., 5, 15, 30, 60, 120, 240 minutes).[2][7] Blood can be collected via submandibular vein puncture for early time points and retro-orbital sinus puncture under anesthesia for later time points.[7] A terminal cardiac puncture can be performed for the final time point.[7]
-
Sample Processing: Immediately place blood samples into microcentrifuge tubes containing an anticoagulant. Centrifuge to separate plasma. Store plasma samples at -80°C until analysis.[8]
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.[2]
3.1.3 Data Presentation
| Pharmacokinetic Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC (0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
Carrageenan-Induced Paw Edema in Rats (Anti-Inflammatory Model)
This model is a well-established assay to evaluate the anti-inflammatory activity of a compound.[9]
3.2.1 Materials
-
This compound
-
Vehicle
-
Positive control (e.g., Diclofenac, 10 mg/kg)[10]
-
1% Carrageenan solution in saline
-
Wistar rats
-
Pletysmometer
3.2.2 Protocol
-
Animal Grouping: Divide rats into groups: Vehicle control, Positive control, and this compound treatment groups (at least 3 doses).
-
Dosing: Administer the vehicle, positive control, or this compound orally one hour before carrageenan injection.[10]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[10]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[9][10]
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.[10]
3.2.3 Data Presentation
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0% | |
| Positive Control | 10 | ||
| This compound | Low | ||
| This compound | Medium | ||
| This compound | High |
Tumor Xenograft Model in Mice (Anti-Cancer Model)
This model is used to assess the in vivo anti-tumor efficacy of a compound.[4][5]
3.3.1 Materials
-
This compound
-
Vehicle
-
Cancer cell line (e.g., Lewis Lung Carcinoma - LLC)[11]
-
Athymic nude mice (4-6 weeks old)[5]
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Syringes and needles (27- or 30-gauge)[4]
-
Digital calipers
3.3.2 Protocol
-
Cell Preparation: Culture the selected cancer cell line to 70-80% confluency. Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in PBS at a concentration of 3.0 x 10^6 cells per 300 µL.[4]
-
Tumor Implantation: Inject 3.0 x 10^6 cells subcutaneously into the lower flank of each mouse.[4]
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-60 mm³.[4] Measure tumor diameters with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (width)² x length/2.[4]
-
Animal Grouping and Treatment: Randomize mice into treatment groups (Vehicle control and this compound at various doses). Begin treatment when tumors reach the desired size. Administer treatment as per the defined schedule (e.g., daily intraperitoneal injection).
-
Endpoint: Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).[5]
3.3.3 Data Presentation
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume (mm³) at Day 21 | Mean Tumor Weight (g) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | - | 0% | ||
| This compound | Low | |||
| This compound | Medium | |||
| This compound | High |
Visualization of Workflows and Signaling Pathways
Experimental Workflow Diagrams
Caption: Workflow for the pharmacokinetic study of this compound in mice.
Caption: Workflow for the anti-cancer xenograft model study.
Proposed Signaling Pathway for Investigation
This compound may exert its potential anti-cancer and anti-inflammatory effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. A plausible target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which is constitutively active in many cancers and plays a central role in the inflammatory response.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
References
- 1. biotestfacility.com [biotestfacility.com]
- 2. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 3. In vivo anti-inflammatory and antiarthritic activities of aqueous extracts from Thymelaea hirsuta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. scielo.br [scielo.br]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. unmc.edu [unmc.edu]
- 9. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LLC cells tumor xenograft model [protocols.io]
Application Notes and Protocols for the Quantification of Acetyldihydromicromelin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyldihydromicromelin A is a coumarin compound isolated from plants of the Micromelum genus.[1] As a member of the coumarin class of secondary metabolites, it is essential to have reliable and validated analytical methods for its quantification in various matrices, including plant extracts and pharmaceutical formulations. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While specific methods for this compound are not extensively published, the methods presented here are based on validated protocols for similar coumarin compounds and can be adapted and validated for the specific analyte.
Chemical Structure
-
IUPAC Name: [(1R,2R,4R,5R)-4-(7-methoxy-2-oxochromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl] acetate[]
-
Molecular Formula: C17H16O7[]
-
Molecular Weight: 332.3 g/mol []
Analytical Methods
Two primary analytical techniques are recommended for the quantification of this compound: HPLC-UV for routine analysis and LC-MS/MS for higher sensitivity and selectivity, especially in complex matrices.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk materials and simple formulations where the concentration is relatively high and the matrix is less complex.
Instrumentation and Chromatographic Conditions (Representative)
| Parameter | Condition |
| HPLC System | Agilent 1100 series or equivalent |
| Column | Symmetry C18, (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (70:30 v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C[4] |
| UV Detection | 276 nm[3] |
| Run Time | 10 minutes |
Experimental Protocol: HPLC-UV Quantification
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (or a suitable coumarin standard like coumarin itself) at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a series of working standard solutions ranging from 2 µg/mL to 14 µg/mL by diluting with the mobile phase.[3]
-
-
Sample Preparation (from Plant Material):
-
Weigh 0.5 g of dried and powdered plant material.[4]
-
Add 20 mL of 80% methanol and sonicate for 30 minutes.[4]
-
Centrifuge the mixture at 3000 rpm for 10 minutes.[4]
-
Collect the supernatant. Repeat the extraction on the pellet with an additional 5 mL of 80% methanol and combine the supernatants.[4]
-
Filter the combined supernatant through a 0.2 µm syringe filter prior to HPLC analysis.[4]
-
-
Calibration and Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and is ideal for quantifying trace amounts of this compound in complex biological matrices or plant extracts with many interfering compounds.
Instrumentation and Chromatographic Conditions (Representative)
| Parameter | Condition |
| LC System | UHPLC system (e.g., Shimadzu Nexera) |
| MS System | Triple quadrupole mass spectrometer with an ESI or APCI source[5][6] |
| Column | Reversed-phase C18 column (e.g., 100 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.5% Acetic acid in Water; B: Acetonitrile[7] |
| Gradient Elution | Start with 25% B, hold for 8 min, then a gradient to wash and re-equilibrate. |
| Flow Rate | 0.5 mL/min[6] |
| Injection Volume | 2 µL[6] |
| Ionization Mode | Positive or Negative Electrospray Ionization (ESI) or APCI, to be optimized for this compound. APCI has been shown to be effective for coumarins.[5] |
| MRM Transitions | To be determined by infusing a standard solution of this compound. A precursor ion ([M+H]+ or [M-H]-) and at least two product ions should be selected. |
Experimental Protocol: LC-MS/MS Quantification
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Prepare a series of working standards by serial dilution, typically in the ng/mL to low µg/mL range, depending on the expected sample concentrations.
-
-
Sample Preparation:
-
The sample preparation can follow the same procedure as for HPLC-UV. For biological matrices, a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction (SPE) may be necessary.
-
-
Method Validation:
-
The method should be validated according to ICH guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Quantitative Data Summary
The following table summarizes representative validation parameters for the quantification of coumarins using HPLC-UV and LC-MS/MS, which can be used as a benchmark when developing a method for this compound.
| Parameter | HPLC-UV Method 1[3][8] | HPLC-UV Method 2[9] | LC-MS/MS Method[10] |
| Analyte | Coumarin | Coumarin | Scopoletin, 4-methylumbelliferone |
| Linearity Range | 2 - 14 µg/mL | 1 - 100 µg/mL | Not specified, quantification at ng/mL levels |
| Correlation Coefficient (r²) | 0.999 | > 0.999 | 0.9982 - 0.9995 |
| Limit of Detection (LOD) | 30 ng/mL | Not specified | 0.2 - 4.0 ng/mL (fluorescence detection) |
| Limit of Quantification (LOQ) | 100 ng/mL | Not specified | Not specified |
| Recovery | >98% | 98.87% - 102.92% | >88% |
| Precision (RSD%) | <2% | Not specified | <4% (interday) |
Visualizations
Experimental Workflow for HPLC Quantification
Caption: General workflow for the quantification of this compound using HPLC.
Logical Relationship of Analytical Method Validation Parameters
Caption: Interrelationship of key parameters in analytical method validation.
References
- 1. This compound | 94285-22-0 [chemicalbook.com]
- 3. Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 4. phytojournal.com [phytojournal.com]
- 5. mdpi.com [mdpi.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Acetyldihydromicromelin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Acetyldihydromicromelin A in structure-activity relationship (SAR) studies, focusing on its cytotoxic and potential anticancer activities. Due to the limited specific SAR data available for this compound, this document leverages data from its parent compound, micromelin, and other structurally related coumarins isolated from the Micromelum genus to propose a framework for SAR exploration.
Introduction to this compound and its Therapeutic Potential
This compound is a coumarin compound isolated from plants of the Micromelum genus, such as Micromelum integerrimum[1][2]. Coumarins as a class of natural products are known for their diverse pharmacological activities, including anticancer properties[3]. The parent compound, micromelin, has demonstrated significant in vivo antitumor activity against P-388 lymphocytic leukemia and Lewis lung carcinoma. Furthermore, various coumarins from Micromelum species have shown cytotoxicity against a range of cancer cell lines[4]. These findings suggest that this compound is a valuable scaffold for SAR studies aimed at developing novel cytotoxic agents.
The core structure of this compound features a coumarin backbone with an acetylated and dihydrogenated epoxy-lactone ring system. SAR studies on this molecule would involve the synthesis of analogs with modifications at various positions to understand the structural requirements for enhanced cytotoxic activity and selectivity.
Representative Structure-Activity Relationship Data
While a systematic SAR study of this compound is not yet published, the following table summarizes the cytotoxic activities of micromelin and other related coumarins from the Micromelum genus against various cancer cell lines. This data serves as a foundation for designing future SAR studies.
| Compound | Structure | Cell Line | Activity (IC50) | Reference |
| Micromelin | (Structure of Micromelin) | KKU-100 (Cholangiocarcinoma) | 9.2 µg/mL | [4] |
| Micromelin | (Structure of Micromelin) | KB (Oral Cancer) | 31.5 µg/mL | [5] |
| 2',3'-epoxyisocapnolactone | (Structure of 2',3'-epoxyisocapnolactone) | CEM-SS (T-lymphoblastic leukemia) | 4.6 µg/mL (13.5 µM) | [4] |
| 8-hydroxyisocapnolactone-2',3'-diol | (Structure of 8-hydroxyisocapnolactone-2',3'-diol) | CEM-SS (T-lymphoblastic leukemia) | 3 µg/mL (7.8 µM) | [4] |
| Murrangatin | (Structure of Murrangatin) | KKU-100 (Cholangiocarcinoma) | 2.9 µg/mL | [4] |
| Microminutin | (Structure of Microminutin) | KKU-100 (Cholangiocarcinoma) | 1.7 µg/mL | [4] |
| Murralongin | (Structure of Murralongin) | KKU-100 (Cholangiocarcinoma) | 9.0 µg/mL | [4] |
| Minumicrolin | (Structure of Minumicrolin) | KKU-100 (Cholangiocarcinoma) | 10.2 µg/mL | [4] |
Note: The structures for the listed compounds are not provided in the search results but would be necessary for a complete SAR analysis. The IC50 values are presented as reported in the literature.
Proposed Experimental Protocols
A typical workflow for conducting SAR studies on this compound would involve several key stages, from analog synthesis to biological evaluation.
Caption: General workflow for SAR studies of this compound.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is a suitable primary screen for cytotoxic activity of this compound and its analogs.
Materials:
-
Cancer cell line of interest (e.g., P-388, KKU-100, or a relevant cancer cell line)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound and its analogs dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in the culture medium. The final concentration of DMSO should not exceed 0.5% (v/v). Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
This protocol is relevant as the parent compound, micromelin, showed activity in this model.
Materials:
-
P-388 murine lymphocytic leukemia cell line
-
Fischer's medium supplemented with 10% horse serum
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution and solubilization buffer as described above
Procedure:
-
Cell Culture: Maintain P-388 cells in suspension culture in Fischer's medium supplemented with 10% horse serum at 37°C in a 5% CO2 atmosphere.
-
Assay Setup: Seed the P-388 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Addition and Incubation: Add 100 µL of serial dilutions of the test compounds to the wells and incubate for 48 hours.
-
MTT Assay: Proceed with the MTT assay as described in section 3.2 for suspension cells.
Potential Mechanism of Action and Signaling Pathways
Coumarins have been reported to induce apoptosis in cancer cells through various mechanisms, including the intrinsic mitochondrial pathway and the activation of stress-activated protein kinases[2][3][6]. A plausible mechanism of action for cytotoxic coumarins derived from Micromelum involves the induction of apoptosis.
The following diagram illustrates a potential signaling pathway through which this compound and its analogs may induce apoptosis.
Caption: Proposed apoptotic signaling pathway for cytotoxic coumarins.
Conclusion
This compound represents a promising starting point for the development of novel cytotoxic agents. The protocols and data presented here provide a framework for initiating SAR studies to explore the therapeutic potential of this natural product scaffold. Future work should focus on the synthesis of a focused library of analogs and their systematic evaluation in relevant cancer cell models to elucidate the key structural features required for potent and selective anticancer activity.
References
- 1. Structure-cytotoxic activity relationships of simple hydroxylated coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpasjournals.com [bpasjournals.com]
- 3. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 6. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Improving Acetyldihydromicromelin A solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Acetyldihydromicromelin A during in vitro assays.
Troubleshooting Guide: Compound Precipitation
Encountering precipitation when preparing this compound for in vitro experiments is a common hurdle. This guide provides a systematic approach to diagnose and resolve these issues.
Scenario 1: Precipitate Forms Immediately Upon Addition to Aqueous Buffer/Media
| Potential Cause | Troubleshooting Steps & Optimization |
| Low Aqueous Solubility | 1. Optimize Solvent Concentration: Prepare a higher concentration stock solution in 100% DMSO. When diluting into your aqueous buffer or cell culture medium, ensure the final DMSO concentration is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts.[1][2] 2. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. Add the compound stock dropwise to the medium while gently vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.[2] |
| Rapid Change in Solvent Polarity | 1. Use of Co-solvents: In some cases, a combination of solvents can be effective. Consider using co-solvents like ethanol or polyethylene glycol (PEG) in conjunction with DMSO. However, always verify the compatibility and potential toxicity of any co-solvent with your specific cell line.[2] |
| pH Sensitivity | 1. pH Adjustment: The solubility of compounds can be pH-dependent. Test the solubility of this compound in buffers with different pH values to determine its optimal pH for solubility. For cell-based assays, consider using a buffered medium, such as one containing HEPES, to maintain a stable pH.[2][3] |
Scenario 2: Precipitate Appears Over Time in the Incubator
| Potential Cause | Troubleshooting Steps & Optimization |
| Temperature-Dependent Solubility | 1. Pre-warm Medium: Always pre-warm your cell culture medium to 37°C before adding the compound.[2] 2. Incubator Stability: Ensure your incubator maintains a stable temperature, as fluctuations can cause compounds to fall out of solution.[4][5] |
| Interaction with Media Components | 1. Simplify the Buffer: To determine if media components are causing precipitation, test the solubility in a simpler buffer like Phosphate-Buffered Saline (PBS).[2] 2. Media Composition: Different cell culture media have varying concentrations of salts, amino acids, and vitamins. If your experimental design allows, test the solubility in different base media (e.g., DMEM vs. RPMI-1640).[2] Media with high concentrations of calcium or phosphate can sometimes contribute to precipitation.[2] |
| Compound Instability | 1. Assess Stability: Check the stability of this compound at 37°C over the duration of your experiment. Degradation can lead to the formation of insoluble byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to dissolve this compound?
Given that this compound is a poorly water-soluble organic molecule, Dimethyl Sulfoxide (DMSO) is a recommended starting solvent.[6] It is a powerful solvent for a wide range of organic compounds and is commonly used in in vitro assays.[1][6]
Q2: What is the maximum recommended final concentration of DMSO in my cell-based assay?
The final concentration of DMSO should be kept as low as possible to avoid solvent-induced toxicity or off-target effects. A final concentration of less than 0.5% is generally recommended for most cell lines.[2] However, the tolerance to DMSO can be cell-line specific.[1][7] It is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration your cells can tolerate without affecting viability or the experimental outcome.[8]
Q3: My compound precipitates in the cell culture medium even at low DMSO concentrations. What are my options?
If precipitation persists, consider the following advanced solubilization strategies:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[9][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and a favorable safety profile.[9][12]
-
Formulation with Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be used to create micellar formulations that enhance solubility.[13] However, their use in cell-based assays is limited due to potential cytotoxicity above their critical micelle concentration.[13] This approach is more suitable for cell-free assays.
-
Solid Dispersions: This technique involves dispersing the drug in a polymer matrix to improve its dissolution rate and solubility.[14]
Q4: How can I determine the kinetic solubility of this compound in my specific experimental conditions?
You can perform a simple kinetic solubility assay. This involves preparing a series of dilutions of your compound in the cell culture medium, incubating for a specific period under your experimental conditions (e.g., 37°C, 5% CO2), and then assessing for precipitation. This can be done visually or more quantitatively using a plate reader to measure light scattering or absorbance.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solutions
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Prepare Intermediate Dilutions (optional but recommended): Based on your desired final concentrations, prepare a series of intermediate dilutions of the stock solution in 100% DMSO. This allows for smaller volumes to be added to the final assay medium, minimizing the final DMSO concentration.
-
Prepare Final Working Solutions: Pre-warm the cell culture medium or aqueous buffer to 37°C.[2] While gently vortexing the medium, add the required volume of the DMSO stock or intermediate dilution dropwise.[2] This gradual addition helps to avoid immediate precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is consistent across all experimental conditions and does not exceed the tolerated level for your cell line (ideally <0.5%).[1][2]
Visualizing Experimental Workflows
Workflow for Troubleshooting Compound Precipitation
Caption: A flowchart outlining the systematic steps to troubleshoot and resolve compound precipitation issues.
Decision-Making Workflow for Solubility Enhancement
Caption: A decision tree to guide the selection of an appropriate solubility enhancement strategy.
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Cell Culture Academy [procellsystem.com]
- 5. 常見的細胞培養問題:沉澱物 [sigmaaldrich.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. btsjournals.com [btsjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Acetyldihydromicromelin A stability issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the stability issues of Acetyldihydromicromelin A in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be due to compound instability?
A1: Yes, inconsistent results are a common indicator of compound instability in cell culture media. This compound, being a coumarin derivative, may be susceptible to degradation under typical cell culture conditions. This degradation can lead to a decrease in the effective concentration of the active compound and the potential formation of byproducts with different activities, thus affecting the reproducibility of your experiments.
Q2: What are the potential causes of this compound degradation in my cell culture setup?
A2: Several factors can contribute to the degradation of this compound in cell culture media:
-
pH: The physiological pH of most cell culture media (around 7.4) can promote the hydrolysis of the lactone ring, a core structure in coumarins. This process is often pH-dependent.
-
Temperature: Incubation at 37°C can accelerate the degradation of thermally sensitive compounds.[1]
-
Light Exposure: Coumarins are known to be photosensitive and can undergo photodegradation upon exposure to light, especially UV light.[2][3] Standard laboratory lighting can be sufficient to induce degradation over time.
-
Enzymatic Degradation: Components in the media supplement, such as serum, contain various enzymes (e.g., esterases) that can metabolize this compound.
-
Solubility Issues: Poor solubility can lead to precipitation of the compound over time, which effectively reduces its bioavailable concentration in the media.
Q3: How can I assess the stability of this compound in my specific cell culture medium?
A3: To determine the stability of this compound, you should incubate it in your cell culture medium under your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the medium and analyze the concentration of the parent compound using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration of this compound over time indicates instability.
Troubleshooting Guide
Issue: Inconsistent cellular response to this compound treatment.
This guide provides a systematic approach to troubleshooting inconsistent results that may be caused by the instability of this compound.
Step 1: Evaluate Compound Stability
-
Hypothesis: this compound is degrading in the cell culture medium.
-
Action: Perform a stability study as described in FAQ Q3. Analyze the concentration of this compound over time.
Table 1: Hypothetical Stability of this compound in Different Media
| Time (hours) | Concentration in Medium A (DMEM + 10% FBS) (%) | Concentration in Medium B (Serum-Free DMEM) (%) |
| 0 | 100 | 100 |
| 2 | 95 | 98 |
| 4 | 88 | 96 |
| 8 | 75 | 92 |
| 24 | 40 | 85 |
| 48 | 15 | 70 |
Step 2: Minimize Degradation
Based on the potential causes of instability, implement the following strategies:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound and dilute them to the final working concentration immediately before adding to the cell culture. Avoid storing diluted solutions.
-
Control Light Exposure: Protect the compound from light by using amber vials for storage and minimizing the exposure of your cell culture plates to direct light.
-
Consider Serum-Free Media: If your cell line can be maintained in serum-free or low-serum media for the duration of the experiment, this can reduce enzymatic degradation.[1]
-
Optimize pH: While altering the media pH is generally not feasible for cell health, be aware that slight variations in pH between batches of media could contribute to variability in stability.
-
Control Temperature: Minimize the time the compound is incubated at 37°C before and during the experiment if possible.[1]
Step 3: Re-evaluate Cellular Response
-
Action: Repeat your cellular experiments using the optimized handling procedures for this compound.
-
Expected Outcome: Improved consistency and reproducibility of your experimental results.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media using HPLC
Objective: To quantify the concentration of this compound in cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Spike the cell culture medium with this compound to a final concentration of 10 µM.
-
Aliquot the spiked medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At each time point , remove one tube and immediately stop the degradation by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples at 10,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples by HPLC. A typical mobile phase could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Monitor the absorbance at the λmax of this compound.
-
Quantify the peak area corresponding to this compound at each time point and normalize it to the peak area at time 0 to determine the percentage of compound remaining.
Visualizations
References
Technical Support Center: Acetyldihydromicromelin A In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetyldihydromicromelin A. The information is designed to address specific issues that may be encountered during the optimization of in vivo study protocols.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in vivo?
There is currently no established in vivo dosage for this compound in the published literature. As this compound is a coumarin derivative, initial dose-range finding studies are essential. Based on the toxicity of related coumarin compounds, it is advisable to start with a low dose and escalate cautiously. For some coumarins, toxic effects in rodents have been observed at doses exceeding 100 mg/kg body weight per day. Therefore, a starting dose well below this threshold is recommended.
Q2: How can I determine the maximum tolerated dose (MTD) for this compound?
The MTD is typically determined through a dose escalation study. This involves administering increasing doses of this compound to different groups of animals and monitoring for signs of toxicity over a specified period. Key parameters to monitor include changes in body weight, food and water consumption, clinical signs of distress (e.g., lethargy, ruffled fur), and hematological and clinical chemistry markers. The MTD is generally defined as the highest dose that does not cause unacceptable toxicity.
Q3: What are the potential mechanisms of action for this compound?
While the specific mechanism of action for this compound is not yet elucidated, its parent compound, micromelin, has demonstrated antitumor activity. Coumarins, as a class of compounds, are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway.[1][2][3] It is plausible that this compound shares similar mechanisms.
Q4: What kind of in vivo models are suitable for studying this compound?
The choice of in vivo model will depend on the research question. If investigating the antitumor properties suggested by its parent compound, micromelin, xenograft models using human cancer cell lines in immunocompromised mice are appropriate. For studying other potential pharmacological effects, the model should be selected based on the specific biological activity being investigated.
Troubleshooting Guides
Problem: High mortality or severe toxicity observed at initial doses.
-
Possible Cause: The initial dose was too high. The toxicity of coumarin derivatives can vary significantly.
-
Solution:
-
Immediately cease administration at the toxic dose.
-
Review the literature for toxicity data on structurally similar coumarins to inform a revised, lower starting dose.
-
Implement a more gradual dose escalation schedule in subsequent studies.
-
Ensure the vehicle used for administration is non-toxic and appropriate for the route of administration.
-
Problem: No observable therapeutic effect at the tested doses.
-
Possible Cause: The administered doses are below the therapeutic window.
-
Solution:
-
If no toxicity was observed, cautiously escalate the dose in subsequent cohorts.
-
Consider optimizing the dosing frequency and route of administration to improve bioavailability.
-
Verify the biological activity of your specific batch of this compound through in vitro assays before proceeding with further in vivo experiments.
-
Problem: Inconsistent results between individual animals or experiments.
-
Possible Cause: Variability in drug formulation, administration technique, or animal health.
-
Solution:
-
Ensure a homogenous and stable formulation of this compound.
-
Standardize the administration procedure to ensure consistent dosing.
-
Closely monitor the health of the animals before and during the experiment to exclude any confounding factors.
-
Increase the number of animals per group to enhance statistical power.
-
Data Presentation
Table 1: General Toxicity of Coumarins in Rodents
| Compound Class | Animal Model | Route of Administration | Observed Toxic Effects at High Doses (>100 mg/kg/day) |
| Coumarin | Rodents | Oral | Hepatotoxicity, Carcinogenicity |
| Coumacine I & II | Mice | Not Specified | Increased creatinine, urea, GOT, and GPT |
Note: This table provides a general overview based on available data for the broader class of coumarins and should be used for informational purposes only when designing initial studies for this compound.
Experimental Protocols
Protocol: In Vivo Dose-Range Finding Study for this compound
1. Objective: To determine the maximum tolerated dose (MTD) and identify a safe dose range for subsequent efficacy studies.
2. Materials:
-
This compound
-
Appropriate vehicle for solubilization (e.g., DMSO, PEG400, saline)
-
Healthy, age- and weight-matched mice (e.g., C57BL/6 or BALB/c)
-
Standard laboratory animal housing and monitoring equipment
3. Methods: a. Animal Acclimatization: Acclimate animals to the facility for at least one week prior to the study. b. Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose concentrations. c. Dosing Groups: Divide animals into groups of 3-5 per dose level. Include a vehicle control group. d. Dose Escalation: i. Start with a low dose (e.g., 1-5 mg/kg). ii. Administer the assigned dose to each group via the intended route (e.g., intraperitoneal, oral gavage). iii. Monitor animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance for a period of 7-14 days. iv. If no toxicity is observed, escalate the dose in the next group (e.g., 2-fold or 3-fold increase). v. Continue dose escalation until signs of toxicity are observed. e. Data Collection: i. Record body weights daily. ii. Perform clinical observations daily. iii. At the end of the observation period, collect blood samples for hematology and serum chemistry analysis. iv. Perform a gross necropsy and collect major organs for histopathological examination. f. MTD Determination: The MTD is the dose level below the one that induces severe or irreversible toxicity.
Mandatory Visualization
Caption: General overview of the apoptosis signaling pathway, a potential target for coumarin derivatives.
Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for coumarin-based anticancer agents.
References
- 1. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
Overcoming resistance in cell lines to Acetyldihydromicromelin A
Welcome to the technical support center for Compound X. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance in cell lines during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: My cell line, which was initially sensitive to Compound X, has started to show reduced responsiveness. What are the possible reasons?
A1: Reduced sensitivity, or acquired resistance, to Compound X can arise from several factors. The most common reasons include:
-
Development of a resistant cell population: Continuous exposure to the compound can lead to the selection and proliferation of a subpopulation of cells that are inherently less sensitive.
-
Altered drug targets: Genetic mutations in the cellular target of Compound X can prevent effective binding.[1]
-
Increased drug efflux: Cells may upregulate the expression of transporter proteins (e.g., P-glycoprotein) that actively pump Compound X out of the cell, reducing its intracellular concentration.[1]
-
Activation of alternative signaling pathways: Cancer cells can compensate for the inhibitory effects of Compound X by activating alternative survival pathways.[1][2]
-
Changes in the tumor microenvironment in in-vivo models. [3]
Q2: How can I confirm that my cell line has developed resistance to Compound X?
A2: The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of Compound X in your current cell line with that of the original, parental cell line. A significant increase in the IC50 value indicates the development of resistance. This can be determined using a standard cell viability assay, such as an MTT or CellTiter-Glo® assay.[4][5] It is recommended to perform these assays periodically to monitor for changes in sensitivity.[4]
Q3: What are the general strategies to overcome resistance to an anti-cancer compound like Compound X?
A3: Several strategies can be employed to overcome drug resistance in cancer cells:
-
Combination Therapy: Using Compound X in combination with other therapeutic agents that have different mechanisms of action can be highly effective. This approach can target multiple signaling pathways simultaneously, reducing the likelihood of resistance.[2][6][7]
-
Targeting Resistance Mechanisms: If the mechanism of resistance is known (e.g., increased drug efflux), inhibitors of these mechanisms can be used in combination with Compound X.[2]
-
Modulating the Tumor Microenvironment: For in vivo studies, therapies that target the tumor microenvironment can help overcome resistance.[7]
-
Personalized Medicine Approaches: Analyzing the genetic and molecular profile of the resistant cells can help identify specific vulnerabilities that can be targeted with other drugs.[2]
Q4: How long does it typically take to develop a resistant cell line in the lab?
A4: The development of a drug-resistant cell line can take anywhere from 3 to 18 months.[8][9][10][11] The timeline depends on several factors, including the cell line, the drug concentration, and the selection strategy used.[8][9]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with Compound X.
Issue 1: Inconsistent IC50 values for Compound X in my sensitive cell line.
-
Question: I am getting variable IC50 values for Compound X in what should be a sensitive parental cell line. Why is this happening and what can I do?
-
Answer:
-
Potential Cause 1: Cell line heterogeneity. Your parental cell line may consist of a mixed population of cells with varying sensitivities to Compound X.
-
Solution: Perform single-cell cloning to establish a homogenous population of sensitive cells.
-
-
Potential Cause 2: Inconsistent experimental conditions. Variations in cell seeding density, drug incubation time, or assay reagents can lead to inconsistent results.
-
Solution: Standardize your experimental protocols. Ensure consistent cell numbers, incubation times, and reagent concentrations across all experiments.
-
-
Potential Cause 3: Compound stability. Compound X may be degrading in your culture medium.
-
Solution: Prepare fresh dilutions of Compound X for each experiment from a frozen stock. Check the stability of the compound in your specific culture medium over the time course of your experiment.
-
-
Issue 2: My cells are dying too quickly when I try to generate a resistant cell line.
-
Question: I am trying to generate a Compound X-resistant cell line by continuous exposure, but the majority of the cells die, and I cannot recover the culture. What should I do?
-
Answer:
-
Potential Cause: Initial drug concentration is too high. Starting with a high concentration of Compound X can lead to massive cell death.[5]
-
Solution 1: Start with a lower concentration. Begin with a concentration of Compound X that is at or below the IC20 (the concentration that inhibits 20% of cell growth).[5]
-
Solution 2: Use a pulse treatment strategy. Instead of continuous exposure, treat the cells with Compound X for a shorter period (e.g., 24-48 hours), then replace the drug-containing medium with fresh medium and allow the cells to recover.[9][10][11] Once the cells are growing robustly, you can repeat the pulse treatment or gradually increase the duration of exposure.
-
-
Issue 3: My "resistant" cell line loses its resistance over time.
-
Question: I have successfully generated a Compound X-resistant cell line, but when I culture it without the drug for a few passages, it becomes sensitive again. Why is this happening?
-
Answer:
-
Potential Cause: Unstable resistance phenotype. The mechanism of resistance in your cell line may be transient and require the continuous presence of the drug to be maintained. This is a known issue with some drug-resistant cell lines.
-
Solution 1: Maintain a low concentration of Compound X in the culture medium. To maintain the resistant phenotype, continuously culture the cells in the presence of a low, non-toxic concentration of Compound X (e.g., IC10-IC20).[4]
-
Solution 2: Cryopreserve resistant cells at different passages. It is good practice to freeze down vials of your resistant cell line at various stages of its development and characterization. This allows you to return to a specific passage if you observe a loss of resistance.[5]
-
-
Data Presentation
Table 1: Hypothetical IC50 Values for Compound X in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental Cell Line | None | 10 | 1 |
| Resistant Sub-line 1 | Continuous exposure to Compound X (6 months) | 150 | 15 |
| Resistant Sub-line 2 | Pulse treatment with Compound X (9 months) | 80 | 8 |
Table 2: Effect of Combination Therapy on Resistant Cell Line 1
| Treatment | IC50 of Compound X (nM) |
| Compound X alone | 150 |
| Compound X + Efflux Pump Inhibitor Y (1 µM) | 25 |
| Compound X + Pathway Inhibitor Z (50 nM) | 40 |
Experimental Protocols
Protocol 1: Generation of a Compound X-Resistant Cell Line
This protocol describes a method for generating a cell line with acquired resistance to Compound X using a gradual dose escalation approach.[4][5]
-
Determine the initial IC50 of Compound X:
-
Plate the parental cell line in a 96-well plate.
-
Treat the cells with a range of concentrations of Compound X for 72 hours.
-
Perform a cell viability assay (e.g., MTT) to determine the IC50 value.
-
-
Initiate resistance development:
-
Culture the parental cells in a medium containing Compound X at a concentration equal to the IC10 or IC20.[5]
-
Maintain the cells in this medium, changing the medium every 2-3 days.
-
When the cells reach 80-90% confluency, passage them as usual, maintaining the same concentration of Compound X.
-
-
Dose escalation:
-
Once the cells are proliferating at a normal rate in the presence of the initial concentration of Compound X, increase the concentration by 1.5 to 2-fold.[4]
-
Monitor the cells closely for signs of toxicity. If significant cell death occurs, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.
-
Repeat this process of gradual dose escalation.
-
-
Characterization of the resistant cell line:
-
Periodically determine the IC50 of Compound X in the developing resistant cell line and compare it to the parental cell line.
-
Once the desired level of resistance is achieved (e.g., >10-fold increase in IC50), the cell line is considered resistant.
-
Cryopreserve stocks of the resistant cell line at different passages.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of Compound X in culture medium at 2x the final desired concentration.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for 72 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: Hypothetical signaling pathway for Compound X-induced apoptosis.
Caption: Workflow for developing and characterizing Compound X-resistant cell lines.
Caption: Troubleshooting decision tree for reduced sensitivity to Compound X.
References
- 1. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. international-biopharma.com [international-biopharma.com]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Academy [procellsystem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Acetyldihydromicromelin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Acetyldihydromicromelin A, a coumarin isolated from the leaves of Micromelum integerrimum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its source?
This compound is a coumarin, a class of natural phenolic compounds. Its primary known natural source is the leaves of the plant Micromelum integerrimum.[1][2] It has a molecular formula of C₁₇H₁₆O₇ and a molecular weight of 332.3 g/mol .
Q2: What are the general steps for purifying this compound?
The general workflow for purifying this compound from Micromelum integerrimum leaves involves:
-
Extraction: Using organic solvents to extract crude compounds from the dried and powdered plant material.
-
Solvent Partitioning: Separating compounds based on their polarity.
-
Chromatographic Purification: Employing techniques like column chromatography and High-Performance Liquid Chromatography (HPLC) for fine separation.
-
Purity Assessment: Using analytical techniques to determine the purity of the isolated compound.
Q3: What are the key challenges in the purification of this compound?
Common challenges include:
-
Low Yield: this compound may be present in low concentrations in the plant material.
-
Co-eluting Impurities: Other structurally similar coumarins or plant metabolites can be difficult to separate.
-
Compound Degradation: Coumarins can be sensitive to factors like pH, temperature, and light, leading to degradation during the purification process.
-
Accurate Purity Assessment: Ensuring the final product is free of impurities requires robust analytical methods.
Troubleshooting Guides
Problem 1: Low Yield of Crude Extract
| Possible Cause | Solution |
| Inefficient Extraction Solvent | Experiment with a range of solvents with varying polarities. Acetone, ethanol, and ethyl acetate have been successfully used for extracting coumarins from Micromelum species. |
| Insufficient Extraction Time or Temperature | Increase the extraction time or use techniques like sonication or soxhlet extraction to improve efficiency. However, be cautious with heat as coumarins can be heat-sensitive. |
| Improper Plant Material Preparation | Ensure the plant material is finely powdered to maximize the surface area for solvent penetration. |
Problem 2: Poor Separation During Column Chromatography
| Possible Cause | Solution |
| Inappropriate Stationary Phase | Silica gel is commonly used for coumarin separation. Consider using different grades of silica gel or other stationary phases like alumina if separation is not optimal. |
| Incorrect Mobile Phase | Optimize the solvent system (mobile phase). A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone) is often effective. |
| Column Overloading | Do not load too much crude extract onto the column. This can lead to broad peaks and poor separation. |
| Co-eluting Impurities | If impurities persist, a multi-step chromatographic approach may be necessary. This could involve an initial separation on a silica gel column followed by further purification using preparative HPLC with a different column chemistry (e.g., reverse-phase). |
Problem 3: Compound Degradation
| Possible Cause | Solution |
| High Temperature | Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a low temperature. Coumarins can undergo degradation at temperatures above 150-200°C. |
| Extreme pH | Maintain a neutral or slightly acidic pH during extraction and purification. Coumarins can be unstable in strongly alkaline conditions. |
| Light Exposure | Protect the extracts and purified compound from direct light by using amber-colored glassware or covering containers with aluminum foil. |
Problem 4: Inaccurate Purity Assessment
| Possible Cause | Solution |
| Insufficient Resolution in Analytical HPLC | Optimize the HPLC method by adjusting the mobile phase composition, flow rate, and using a high-resolution column to ensure baseline separation of this compound from any impurities. |
| Single Detection Method | Use multiple analytical techniques for purity confirmation. Besides HPLC-UV, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide more comprehensive information about the purity and structure of the compound. |
Experimental Protocols
General Extraction and Fractionation Protocol (based on related coumarin isolations):
-
Preparation of Plant Material: Air-dry the leaves of Micromelum integerrimum and grind them into a fine powder.
-
Extraction: Macerate the powdered leaves in a suitable organic solvent (e.g., 95% ethanol or acetone) at room temperature for 24-48 hours with occasional shaking. Repeat the extraction process 2-3 times.
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. This compound is expected to be in the moderately polar fractions (e.g., chloroform and ethyl acetate).
General Chromatographic Purification Protocol:
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel 60 (70-230 mesh).
-
Dissolve the desired fraction (e.g., ethyl acetate fraction) in a minimal amount of solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient solvent system, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool fractions containing the target compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the pooled fractions using a preparative HPLC system.
-
A C18 reverse-phase column is often suitable.
-
Use an isocratic or gradient elution with a mixture of methanol and water, or acetonitrile and water.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Data Presentation
Table 1: Solvent Systems for Extraction of Coumarins from Micromelum Species
| Solvent(s) | Polarity | Notes |
| Hexane | Non-polar | Primarily extracts non-polar compounds like fats and waxes. |
| Dichloromethane | Moderately Polar | Effective for extracting a range of coumarins. |
| Ethyl Acetate | Moderately Polar | A common and effective solvent for coumarin extraction. |
| Acetone | Polar | Good for extracting a broad range of compounds. |
| Ethanol/Methanol | Polar | Highly effective for extracting polar and moderately polar compounds. |
Table 2: Typical Chromatographic Conditions for Coumarin Purification
| Technique | Stationary Phase | Mobile Phase Example | Detection |
| TLC | Silica gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | UV light (254 nm and 365 nm) |
| Column Chromatography | Silica gel 60 (70-230 mesh) | Gradient of Hexane and Ethyl Acetate | TLC analysis of fractions |
| Preparative HPLC | C18 (Reverse-Phase) | Isocratic or gradient of Methanol and Water | UV detector (e.g., at 254 nm or 320 nm) |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity of the final product.
References
Technical Support Center: Spectroscopic Analysis of Acetyldihydromicromelin A
This guide provides troubleshooting advice and answers to frequently asked questions regarding the spectroscopic analysis of Acetyldihydromicromelin A, a compound of interest for its potential biological activities. Our aim is to assist researchers, scientists, and drug development professionals in identifying and resolving common artifacts and issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: I am seeing unexpected peaks in my ¹H NMR spectrum of this compound. What are the common sources of these artifacts?
A1: Unexpected peaks in an NMR spectrum can arise from several sources. The most common are:
-
Residual Solvents: Deuterated solvents are never 100% pure and will always show residual peaks. For example, in CDCl₃, a peak at 7.26 ppm is common.
-
Water: A broad peak, typically between 1.5 and 4.7 ppm (solvent-dependent), can be due to moisture in the sample or solvent.
-
Impurities: Contaminants from the isolation process, such as grease from glassware or other natural products, can introduce extra signals.
-
Degradation: this compound, like other coumarins, may be susceptible to hydrolysis or oxidation, leading to the appearance of signals from degradation products.
Q2: My mass spectrometry results for this compound show a molecular ion peak different from the expected value. What could be the cause?
A2: A discrepancy in the molecular ion peak in mass spectrometry can be attributed to:
-
Adduct Formation: The molecule may form adducts with ions present in the ESI or MALDI matrix, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). This will result in a mass higher than the expected [M+H]⁺.
-
Fragmentation: The molecule might be unstable under the ionization conditions, leading to fragmentation. You might be observing a major fragment ion instead of the parent molecular ion.
-
Incorrect Isotopic Profile: Ensure your mass spectrometer's resolution is sufficient to observe the correct isotopic distribution for the molecular formula of this compound (C₂₂H₂₄O₉).
Q3: The baseline of my IR spectrum is sloped or noisy. How can I improve the quality of my spectrum?
A3: A poor baseline in an IR spectrum is often due to:
-
Sample Preparation: For KBr pellets, insufficient grinding or mixing can cause scattering and a sloping baseline. For thin films, an uneven film thickness can be the culprit.
-
Instrumental Issues: The interferometer may be misaligned, or the detector may not be functioning optimally. Running a background spectrum can often help correct for atmospheric H₂O and CO₂.
-
Sample Concentration: If the sample is too concentrated, strong absorption bands may be flattened at the top, and the baseline may be distorted.
Troubleshooting Guides
Issue 1: Artifacts in ¹H NMR Spectrum
This guide helps to identify and resolve common artifacts in the ¹H NMR spectrum of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected ¹H NMR peaks.
Issue 2: Incorrect Molecular Ion in Mass Spectrum
This guide addresses issues with identifying the correct molecular ion peak for this compound in mass spectrometry.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incorrect mass spectrometry m/z values.
Data Presentation
The following tables summarize the expected spectroscopic data for this compound based on literature values. Use these as a reference to compare with your experimental results.
Table 1: ¹H NMR Data for this compound (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.98 | d | 1H | H-4 |
| 6.25 | d | 1H | H-3 |
| 5.60 | s | 1H | H-5 |
| 4.95 | m | 1H | H-1' |
| 4.20 | dd | 2H | H-6'a, H-6'b |
| 3.85 | s | 3H | OMe |
| 2.15 | s | 3H | OAc |
| 1.40 | s | 3H | Me-C2' |
| 1.35 | s | 3H | Me-C2' |
Table 2: ¹³C NMR Data for this compound (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 170.1 | C=O | OAc |
| 161.5 | C=O | C-2 |
| 160.0 | C | C-7 |
| 155.8 | C | C-8a |
| 144.5 | CH | C-4 |
| 113.2 | CH | C-3 |
| 112.9 | C | C-8 |
| 109.8 | C | C-6 |
| 98.5 | CH | C-5 |
| 80.1 | C | C-2' |
| 78.2 | CH | C-3' |
| 69.5 | CH₂ | C-6' |
| 61.8 | OMe | OMe |
| 25.9 | CH₃ | Me-C2' |
| 24.1 | CH₃ | Me-C2' |
| 20.9 | CH₃ | OAc |
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₂H₂₄O₉ |
| Molecular Weight | 432.42 g/mol |
| Expected [M+H]⁺ | 433.1493 |
| Expected [M+Na]⁺ | 455.1312 |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh 1-5 mg of purified this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) using a clean glass pipette.
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. If sonication is used, do so sparingly to avoid heating the sample.
-
Transfer (Optional): If the sample contains insoluble material, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
-
Analysis: Insert the NMR tube into the spectrometer and proceed with shimming and data acquisition.
Protocol 2: High-Resolution Mass Spectrometry (HRMS) via ESI
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrument Setup:
-
Set the mass spectrometer to operate in positive ion mode.
-
Set the mass range to scan from m/z 100 to 1000.
-
Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal intensity of a suitable tuning compound.
-
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the spectrum, ensuring sufficient resolution to determine the accurate mass and isotopic pattern of the molecular ion.
-
Data Analysis: Process the acquired data to determine the accurate mass of the [M+H]⁺ ion and compare it with the theoretical value for the elemental composition C₂₂H₂₅O₉⁺.
Technical Support Center: Enhancing the Bioavailability of Acetyldihydromicromelin A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enhancement of Acetyldihydromicromelin A's bioavailability. The guidance provided is based on common issues faced with coumarin-like compounds and poorly soluble natural products.
Troubleshooting Guide
Problem 1: Low Oral Bioavailability Observed in Preclinical Animal Models
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Poor Aqueous Solubility | 1. Characterize Physicochemical Properties: Determine the aqueous solubility, LogP, and solid-state characteristics (crystalline vs. amorphous) of this compound. 2. Formulation Strategies: Develop formulations to enhance solubility. Options include micronization, nanosuspensions, solid dispersions with polymers (e.g., PVP, HPMC), and lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS). | Protocol: --INVALID-LINK--, --INVALID-LINK-- |
| Low Permeability | 1. In Vitro Permeability Assay: Use Caco-2 or PAMPA cell models to assess the intestinal permeability of this compound. 2. Identify Efflux Transporter Involvement: Conduct Caco-2 assays with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to determine if the compound is a substrate. 3. Use of Permeation Enhancers: Co-administer with GRAS (Generally Recognized as Safe) permeation enhancers. | Protocol: --INVALID-LINK-- |
| Extensive First-Pass Metabolism | 1. In Vitro Metabolic Stability: Incubate this compound with liver microsomes or S9 fractions to determine its metabolic stability.[1] 2. Metabolite Identification: Identify the major metabolites using LC-MS/MS to understand the metabolic pathways.[2] 3. Inhibition of Metabolic Enzymes: Co-administer with known inhibitors of relevant cytochrome P450 enzymes (e.g., ketoconazole for CYP3A4) in animal studies.[2] | Protocol: --INVALID-LINK-- |
Problem 2: High Variability in In Vivo Exposure
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Food Effects | 1. Fasted vs. Fed State Studies: Conduct pharmacokinetic studies in animals under both fasted and fed conditions to assess the impact of food on absorption. 2. Lipid-Based Formulations: If a positive food effect is observed, consider lipid-based formulations to mimic the fed state and improve consistency. | Protocol: --INVALID-LINK-- |
| Formulation Instability | 1. Physical and Chemical Stability: Assess the stability of the developed formulation under storage conditions and in simulated gastrointestinal fluids. 2. Optimize Formulation: Adjust excipients or manufacturing processes to improve stability. | Protocol: --INVALID-LINK-- |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I suspect low bioavailability for this compound?
A1: The first and most critical step is to thoroughly characterize the physicochemical properties of your compound. This includes determining its aqueous solubility at different pH values, its lipophilicity (LogP), and its solid-state properties. This data will help you diagnose the likely cause of low bioavailability and guide your formulation development strategy.
Q2: Since this compound is a coumarin, what are the expected metabolic pathways?
A2: Coumarins are known to undergo extensive first-pass metabolism in the liver.[3][4] The primary metabolic pathways typically involve hydroxylation, mediated by cytochrome P450 enzymes (like CYP2A6), followed by phase II conjugation reactions such as glucuronidation.[2][5] It is crucial to perform in vitro metabolism studies to understand the specific pathways for this compound.
Q3: What are the most promising formulation strategies for a poorly soluble natural product like this compound?
A3: For poorly soluble compounds, several formulation strategies can be effective. Amorphous solid dispersions, where the drug is dispersed in a polymer matrix, can significantly enhance dissolution.[6] Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are also a strong option as they can improve solubility and may enhance lymphatic absorption, potentially bypassing some first-pass metabolism.[7]
Q4: How can I perform an in vitro dissolution test that is predictive of in vivo performance?
A4: To improve the in vivo predictability of your dissolution testing, it is recommended to use biorelevant media that mimic the composition of gastrointestinal fluids in both the fasted (FaSSIF) and fed (FeSSIF) states.[8] These media contain bile salts and phospholipids, which can be critical for the dissolution of poorly soluble drugs.
Quantitative Data Summary
Table 1: Physicochemical Properties of a Model Poorly Soluble Compound
| Property | Value | Significance |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | Indicates dissolution rate-limited absorption. |
| LogP | 4.2 | High lipophilicity may lead to poor wetting and dissolution. |
| Permeability (Caco-2) | > 10 x 10⁻⁶ cm/s | Suggests permeability is not a limiting factor. |
| Metabolic Half-life (Microsomes) | < 5 min | Indicates rapid first-pass metabolism. |
Experimental Protocols
Physicochemical Characterization
-
Aqueous Solubility: Add an excess amount of this compound to buffers of different pH values (e.g., 1.2, 4.5, 6.8, 7.4). Shake at a constant temperature for 24-48 hours. Filter the samples and analyze the concentration of the dissolved compound by HPLC.
-
LogP Determination: Use the shake-flask method with n-octanol and water. Dissolve the compound in the water-saturated octanol phase. After equilibration with an equal volume of octanol-saturated water, measure the concentration of the compound in both phases by HPLC.
-
Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine if the compound is crystalline or amorphous.
Formulation Development: Solid Dispersion
-
Polymer Screening: Screen various polymers (e.g., PVP K30, HPMC, Soluplus®) for their ability to form a stable amorphous solid dispersion with this compound.
-
Solvent Evaporation Method: Dissolve both the compound and the polymer in a common volatile solvent. Evaporate the solvent under vacuum to obtain the solid dispersion.
-
Characterization: Analyze the solid dispersion using XRPD and DSC to confirm the amorphous state. Perform in vitro dissolution testing in biorelevant media.
In Vitro Permeability Assay (Caco-2)
-
Cell Culture: Culture Caco-2 cells on permeable supports for 21-25 days to allow for differentiation into a monolayer.
-
Transport Study: Add the test compound (dissolved in a transport buffer) to the apical side of the cell monolayer.
-
Sample Analysis: At various time points, collect samples from the basolateral side and analyze the concentration of the compound by LC-MS/MS to determine the apparent permeability coefficient (Papp).
In Vitro Metabolic Stability Assay
-
Incubation: Incubate this compound at a known concentration with liver microsomes or S9 fraction, along with the necessary cofactors (e.g., NADPH).
-
Time Points: Take aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction.
-
Analysis: Analyze the remaining concentration of the parent compound at each time point by LC-MS/MS to calculate the in vitro half-life.
In Vivo Pharmacokinetic Study
-
Animal Dosing: Administer the formulation of this compound to a group of preclinical animals (e.g., rats, mice) via oral gavage.
-
Blood Sampling: Collect blood samples at predetermined time points post-dosing.
-
Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the compound using a validated LC-MS/MS method.
-
Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Formulation Stability Testing
-
Storage Conditions: Store the formulation under accelerated stability conditions (e.g., 40°C/75% RH) and long-term conditions (e.g., 25°C/60% RH).
-
Time Points: At specified time points, withdraw samples and analyze for drug content, impurities, and physical appearance.
-
In Vitro Performance: Conduct in vitro dissolution testing on the stored samples to ensure consistent performance over time.
Visualizations
Caption: Troubleshooting workflow for low bioavailability.
Caption: Formulation development pathway for bioavailability enhancement.
Caption: General metabolic pathway of coumarins.
References
- 1. Metabolic profiles of coumarin in human plasma extrapolated from a rat data set with a simplified physiologically based pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of coumarin and its 7-hydroxy-metabolites upon intravenous and peroral administration of coumarin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pilot study on bioavailability of coumarin and 7-hydroxycoumarin upon peroral administration of coumarin in a sustained-release dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. jddtonline.info [jddtonline.info]
Navigating the Labyrinth: A Technical Guide to Elucidating the Mechanism of Action of Novel Natural Products like Acetyldihydromicromelin A
For Researchers, Scientists, and Drug Development Professionals
The quest to understand how a novel natural product, such as the hypothetical Acetyldihydromicromelin A, exerts its biological effects is a journey fraught with challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in navigating the complexities of mechanism of action (MoA) elucidation.
Troubleshooting Guide: Common Experimental Hurdles
Researchers often encounter obstacles when investigating the MoA of a new chemical entity. This guide addresses specific issues in a question-and-answer format.
Issue: Inconsistent bioactivity results in cell-based assays.
-
Question: We are observing significant variability in the IC50 value of this compound in our cancer cell line proliferation assays. What could be the cause?
-
Answer: Inconsistent results can stem from several factors. Firstly, ensure the purity and stability of your compound stock. Degradation of this compound over time or under certain storage conditions can lead to diminished activity. Secondly, cell culture conditions are critical. Variations in cell passage number, confluency, and media composition can alter cellular responses. Finally, consider the possibility of off-target effects that may vary with minor experimental condition changes. It is advisable to perform rigorous quality control on your compound and standardize cell culture and assay protocols.
Issue: Difficulty in identifying a direct molecular target.
-
Question: We have performed affinity chromatography using an this compound-linked resin, but mass spectrometry analysis of the bound proteins yields a long list of potential interactors with no clear high-affinity target. How can we refine our approach?
-
Answer: This is a common challenge in target identification. The presence of numerous low-affinity or non-specific binders can obscure the true target. Consider implementing a competitive binding experiment. Incubating the cell lysate with an excess of free this compound before applying it to the affinity column should prevent the specific target from binding to the resin. Proteins that are absent or significantly reduced in the eluate from the competition experiment are strong candidates for being the direct target. Additionally, employing photo-affinity labeling probes can provide a more direct method for identifying binding partners in a more physiological context.
Issue: Transcriptomic (e.g., RNA-seq) or proteomic data is overwhelming and difficult to interpret.
-
Question: Our RNA-seq analysis after treating cells with this compound has revealed differential expression of thousands of genes. How do we begin to identify the key signaling pathways affected?
-
Answer: Large-scale omics data requires systematic bioinformatic analysis. The first step is to perform pathway analysis using tools like Gene Set Enrichment Analysis (GSEA) or Ingenuity Pathway Analysis (IPA). These tools identify signaling pathways that are statistically overrepresented in your list of differentially expressed genes. It is also crucial to integrate your transcriptomic data with other datasets, such as proteomics or phosphoproteomics, to identify convergent pathways and key regulatory nodes. Time-course experiments can also help distinguish primary effects from secondary, downstream consequences of the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What are the essential first steps in characterizing the mechanism of action of a novel natural product like this compound?
A1: The initial steps involve confirming the bioactivity and purity of the compound. A robust and reproducible primary bioassay is crucial. Following this, a typical workflow involves:
-
Phenotypic Screening: Assessing the compound's effect on a panel of cell lines (e.g., cancer, immune cells) to identify a specific cellular phenotype.
-
Target Identification: Employing methods like affinity purification-mass spectrometry, thermal shift assays, or yeast three-hybrid screening to identify direct binding partners.
-
Pathway Analysis: Using 'omics' approaches (transcriptomics, proteomics, metabolomics) to understand the broader cellular response and impacted signaling pathways.
-
Target Validation: Confirming the identified target's role in the compound's bioactivity through techniques like genetic knockdown (siRNA/shRNA), knockout (CRISPR), or overexpression.
Q2: How can we investigate potential off-target effects of this compound?
A2: Addressing off-target effects is critical for drug development. A combination of computational and experimental approaches is recommended. In silico methods, such as molecular docking against a panel of known off-targets (e.g., kinases, GPCRs), can provide initial predictions. Experimentally, screening the compound against a panel of safety targets (e.g., the CEREP safety panel) can identify unintended pharmacological activities. Additionally, observing the phenotype in target-knockout cells can reveal if the compound's effects persist, suggesting the presence of off-targets.
Q3: What are the main challenges in elucidating the MoA of natural products compared to synthetic molecules?
A3: Natural products often possess complex chemical structures, which can make the synthesis of derivatives for structure-activity relationship (SAR) studies and probe development challenging.[1] They may also have multiple chiral centers, and different stereoisomers can have distinct biological activities. Furthermore, natural products have evolved to interact with biological systems, and thus may have multiple targets, making the deconvolution of their MoA more complex.[2]
Data Presentation: Illustrative Bioactivity Data
The following table provides an example of how to structure quantitative data from primary screening assays for clear comparison.
Table 1: Anti-proliferative Activity of this compound across various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) ± SD |
| MCF-7 | Breast | 2.5 ± 0.3 |
| MDA-MB-231 | Breast | 15.8 ± 1.2 |
| A549 | Lung | 5.1 ± 0.6 |
| HCT116 | Colon | 1.9 ± 0.2 |
| HeLa | Cervical | 8.7 ± 0.9 |
Experimental Protocols
Below are detailed methodologies for key experiments commonly used in MoA elucidation.
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Affinity Chromatography for Target Identification
-
Resin Preparation: Covalently link this compound to NHS-activated Sepharose beads according to the manufacturer's protocol.
-
Cell Lysis: Prepare a total cell lysate from the target cells using a non-denaturing lysis buffer.
-
Binding: Incubate the cell lysate with the this compound-linked resin for 2-4 hours at 4°C with gentle rotation. For competitive binding, pre-incubate the lysate with 100-fold excess of free compound for 1 hour before adding the resin.
-
Washing: Wash the resin extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins using a low pH buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE sample buffer.
-
Protein Identification: Analyze the eluted proteins by SDS-PAGE followed by mass spectrometry (LC-MS/MS).
Visualizing the Path Forward: Diagrams for MoA Elucidation
Clear visual representations of experimental workflows and signaling pathways are invaluable for understanding complex biological processes.
Caption: A generalized experimental workflow for elucidating the mechanism of action of a novel natural product.
References
Technical Support Center: Acetyldihydromicromelin A Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in bioassays involving Acetyldihydromicromelin A and other coumarin-based compounds.
Frequently Asked Questions (FAQs)
Cytotoxicity Assays (e.g., MTT, XTT)
Q1: Why are the IC50 values for this compound inconsistent across different experiments?
A1: Inconsistencies in IC50 values can stem from several factors:
-
Cell Health and Passage Number: The health, confluence, and passage number of your cells can significantly impact their response to a compound.[1][2][3] Using cells at a high passage number can lead to altered metabolic activity and drug sensitivity.
-
Reagent Variability: Lot-to-lot variation in media, serum (especially FBS), and assay reagents can introduce variability.[4]
-
Compound Stability and Solubility: this compound, like many coumarins, may have limited solubility in aqueous media. Improper dissolution or precipitation during the experiment will lead to inconsistent effective concentrations.
-
Incubation Times: Variation in the incubation time with the compound or the assay reagent (e.g., MTT) can alter the final readout.[2]
Q2: I'm observing high background or absorbance in my control wells. What is the cause?
A2: High background can be due to several issues:
-
Contamination: Mycoplasma or bacterial contamination can alter cellular metabolism and affect assay results.[3]
-
Reagent Preparation: Improperly prepared or expired reagents, such as the MTT solution, can lead to spontaneous reduction and high background.
-
Incomplete Solubilization: In an MTT assay, if the formazan crystals are not fully dissolved, it can lead to artificially high and variable readings.[5]
Anti-Inflammatory Assays (e.g., NO, Cytokine Measurement)
Q1: The inhibitory effect of this compound on inflammatory markers (like nitric oxide) is not reproducible. Why?
A1: Lack of reproducibility in anti-inflammatory assays can be attributed to:
-
Stimulant Concentration: The concentration of the inflammatory stimulant (e.g., LPS) is critical. Suboptimal or inconsistent concentrations will lead to variable inflammatory responses.[4]
-
Cell Density: The number of cells seeded per well can affect the magnitude of the inflammatory response and the subsequent inhibition.
-
Sample Handling: Delays in processing samples, or repeated freeze-thaw cycles of supernatants, can degrade cytokines or other inflammatory mediators, leading to inconsistent measurements.
-
Assay-Specific Variability: For ELISA-based assays, insufficient plate washing, improper blocking, or expired reagents are common sources of error.
Troubleshooting Guides
Troubleshooting Inconsistent IC50 Values in Cytotoxicity Assays
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values between replicate plates. | Inconsistent Cell Seeding: Uneven cell distribution across the plate. | After seeding, gently tap the sides of the plate to ensure even cell distribution. Always visually inspect plates before adding the compound.[2] |
| Edge Effects: Evaporation from wells on the edge of the plate concentrates media components and the test compound. | Avoid using the outer wells of the plate for experimental data. Fill them with sterile PBS or media to maintain humidity. | |
| Compound Precipitation: The compound is falling out of solution at higher concentrations. | Visually inspect the wells for precipitation after adding the compound. Consider using a lower concentration of solvent (e.g., DMSO) or testing different solubilization methods. | |
| Gradual shift in IC50 values over time (weeks/months). | Cell Line Drift: Cells are at a high passage number, leading to genetic or phenotypic changes. | Use cells within a defined, low passage number range. Regularly thaw a fresh vial of low-passage cells from a validated cell bank.[3] |
| Reagent Degradation: Improper storage of the compound stock solution or assay reagents. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store all reagents at their recommended temperatures and check expiration dates.[4] |
Troubleshooting Variable Results in Anti-Inflammatory Assays
| Problem | Potential Cause | Recommended Solution |
| Inconsistent inhibition of inflammatory markers (e.g., NO, TNF-α). | Variable Cell Response to Stimulant (e.g., LPS): Cell health or density is not optimal. | Ensure cells are in the exponential growth phase and have high viability (>90%) before starting the assay.[4] Optimize cell seeding density to achieve a robust and consistent inflammatory response. |
| Inadequate Washing Steps (ELISA): Residual reagents or unbound antibodies cause high background and variability. | Use an automated plate washer if available. If washing manually, ensure complete removal of liquid between washes by tapping the plate on absorbent paper. | |
| Weak or absent positive control response. | Suboptimal Stimulant Concentration: The concentration of LPS or other mitogens is too low. | Perform a dose-response experiment to determine the optimal concentration of the stimulating agent for your specific cell line and conditions.[4] |
| Poor Cell Viability: Cells are unhealthy due to improper handling or culture conditions. | Assess cell viability before beginning the experiment. Ensure optimal culture conditions, including CO2 levels, humidity, and temperature.[4] |
Data Presentation for Identifying Inconsistencies
Proper data organization is crucial for identifying trends and inconsistencies.
Table 1: Example of Inconsistent IC50 Values for this compound in an MTT Assay on RAW 264.7 Cells.
| Experiment Date | Operator | Cell Passage # | FBS Lot # | IC50 (µM) | Notes |
| 2025-10-15 | A | 8 | A123 | 25.4 | Baseline |
| 2025-10-22 | A | 12 | A123 | 38.1 | Higher IC50 observed. |
| 2025-10-29 | B | 9 | B456 | 45.7 | Different operator and FBS lot. |
| 2025-11-05 | A | 15 | B456 | 60.2 | High passage, different FBS. |
This table helps visualize how factors like passage number and reagent lots may correlate with shifting IC50 values.
Table 2: Example of Inconsistent Nitric Oxide (NO) Inhibition by this compound (20 µM).
| Experiment # | Cell Density (cells/well) | LPS Conc. (ng/mL) | % NO Inhibition |
| 1 | 50,000 | 100 | 65.2% |
| 2 | 45,000 | 100 | 48.9% |
| 3 | 50,000 | 80 | 52.3% |
| 4 | 50,000 | 100 | 68.1% |
This table highlights how variations in cell density and stimulant concentration can lead to inconsistent inhibition results.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[5]
-
Data Acquisition: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7) in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before stimulation.
-
Inflammatory Stimulation: Add an inflammatory stimulus (e.g., LPS, 100 ng/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent II (NED solution).
-
Incubation and Measurement: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.
-
Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and express the inhibition as a percentage relative to the LPS-only control.
Visualizations
Caption: General troubleshooting workflow for inconsistent bioassay results.
Caption: Potential anti-inflammatory mechanism via NF-κB pathway inhibition.
Caption: Standard experimental workflow for an MTT cytotoxicity assay.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Acetyldihydromicromelin A and Micromelin
In the landscape of natural product chemistry, coumarins have emerged as a significant class of compounds with a diverse range of pharmacological activities, including potent cytotoxic effects against various cancer cell lines. Among these, micromelin, isolated from the plant Micromelum minutum, has demonstrated notable anticancer properties. This guide provides a comparative analysis of the cytotoxic effects of micromelin and its derivative, acetyldihydromicromelin A, with a focus on their performance based on available experimental data.
Cytotoxicity Profile
Experimental evidence highlights a stark contrast in the cytotoxic activities of micromelin and this compound. Micromelin has been shown to be effective against a variety of human cancer cell lines, whereas this compound has been reported to be inactive in the cell lines tested.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The available IC50 values for micromelin against various cancer cell lines are summarized in the table below.
| Cell Line | Cancer Type | IC50 Value (µg/mL) | IC50 Value (µM) |
| KKU-100 | Cholangiocarcinoma | 9.2 | - |
| HeLa | Cervical Cancer | 6.9 | - |
| HepG2 | Liver Cancer | 5.9 | - |
| SBC3 | Lung Adenocarcinoma | - | 8.8 |
| A549 | Lung Adenocarcinoma | - | 10.1 |
| K562 | Leukemia | - | 16.9 |
| K562/ADM | Adriamycin-resistant Leukemia | - | 10.1 |
| HL-60 | Promyelocytic Leukemia | 2.5 | - |
Note: Conversion between µg/mL and µM requires the molecular weight of micromelin. The original sources should be consulted for precise molar concentrations.
In contrast to the broad-spectrum activity of micromelin, a study on the chemical constituents of Indonesian Micromelum minutum reported that This compound was found to be inactive against MCF-7 and 4T1 breast cancer cell lines. This suggests that the structural modifications in this compound, namely the acetylation of a hydroxyl group and the saturation of a double bond present in micromelin, may lead to a significant reduction or complete loss of cytotoxic activity.
Experimental Protocols
The evaluation of the cytotoxic effects of these compounds is predominantly carried out using cell-based assays. The following is a generalized protocol for the MTT assay, a common colorimetric method used to assess cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated overnight to allow for cell attachment.
-
Compound Treatment: The test compounds (micromelin and this compound) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Putative Signaling Pathway for Micromelin-Induced Cell Death
While the precise molecular mechanisms underlying the cytotoxic effects of micromelin are not yet fully elucidated, it is hypothesized that, like many other cytotoxic natural products, it may induce apoptosis (programmed cell death) in cancer cells. A plausible signaling cascade could involve the activation of intrinsic and extrinsic apoptotic pathways.
Comparing the anti-inflammatory effects of Acetyldihydromicromelin A and other coumarins
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-inflammatory properties of various coumarins, supported by experimental data. While the primary focus was intended to be on Acetyldihydromicromelin A, a thorough literature search revealed a significant lack of specific anti-inflammatory studies on this particular compound. Therefore, this guide will compare the anti-inflammatory effects of other well-researched coumarins to provide a valuable resource for understanding the therapeutic potential of this class of compounds.
Coumarins, a group of natural phenolic compounds, are recognized for their diverse pharmacological activities, including significant anti-inflammatory effects.[1][2] These properties stem from their ability to modulate various inflammatory pathways, making them promising candidates for the development of new anti-inflammatory agents.
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory efficacy of coumarins is attributed to several key mechanisms:
-
Inhibition of Inflammatory Mediators: Coumarins have been shown to inhibit the production of key pro-inflammatory molecules such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2]
-
Modulation of Signaling Pathways: They can interfere with major inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[1]
-
Enzyme Inhibition: Coumarins can inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial for the synthesis of prostaglandins and leukotrienes, respectively.
-
Antioxidant Activity: Many coumarins possess antioxidant properties that contribute to their anti-inflammatory effects by neutralizing reactive oxygen species (ROS) that can promote inflammation.
Comparative Anti-inflammatory Activity of Selected Coumarins
To illustrate the varying potency and mechanisms of different coumarins, this section compares the effects of several well-studied derivatives on key inflammatory markers. The following table summarizes the inhibitory activities of these compounds.
| Compound | Assay | Cell Line | Stimulant | IC50 / % Inhibition | Reference |
| Coumarin | NO Production | RAW 264.7 | LPS | - | [2] |
| TNF-α Production | RAW 264.7 | LPS | Dose-dependent reduction | [2] | |
| IL-6 Production | RAW 264.7 | LPS | - | [2] | |
| IL-1β Production | RAW 264.7 | LPS | Ineffective | [2] | |
| Esculetin | MPO Activity | Rat Model | TNBS | Significant reduction | [3] |
| iNOS Activity | Rat Model | TNBS | Inhibition | [3] | |
| 4-Methyl Esculetin | MPO Activity | Rat Model | TNBS | Improved effect over Esculetin | [3] |
| Daphnetin | Oxidative Stress | Rat Model | TNBS | Potent antioxidant | [3] |
| Pyranocoumarin 2b | Protein Denaturation | In vitro | Heat | More potent than aspirin | [4] |
| Pyranocoumarin 3a | Paw Edema | Rat Model | Formaldehyde | 29.2% inhibition (at 1h) | [4] |
| Pyranocoumarin 5a | COX-2 Inhibition | In vitro | - | Selective (SI = 152) | [4] |
| Coumarin-sulfonamide 8d | COX-2 Inhibition | In vitro | - | Most active in series | [4] |
| Coumarin-sulfonamide 9a | Protein Denaturation | In vitro | Heat | More potent than aspirin | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the anti-inflammatory effects of coumarins.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and incubated to allow for adherence.
-
Treatment: The cells are pre-treated with various concentrations of the test coumarin for a defined period (e.g., 1 hour).
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for a further 24 hours.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells.
Cytokine (TNF-α, IL-6, IL-1β) Production Assay
This protocol assesses the effect of coumarins on the production of pro-inflammatory cytokines.
-
Cell Culture and Seeding: Similar to the NO production assay, RAW 264.7 cells are cultured and seeded in plates.
-
Treatment and Stimulation: Cells are pre-treated with the test compounds followed by stimulation with LPS.
-
Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of TNF-α, IL-6, or IL-1β in the supernatant is quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The inhibitory effect of the coumarin is determined by comparing the cytokine levels in treated and untreated (LPS-stimulated) cells.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model to evaluate the acute anti-inflammatory activity of a compound.
-
Animal Model: Male Wistar rats are typically used.
-
Compound Administration: The test coumarin or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Edema Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group that received only the vehicle and carrageenan.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. In Vitro and In Vivo Experimental Model-based Approaches for Investigating Anti-inflammatory Properties of Coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating Acetyldihydromicromelin A: A Comparative Guide to its Synthetic Analogs in Anti-inflammatory and Anticancer Assays
For researchers, scientists, and drug development professionals, this guide provides a framework for the validation of Acetyldihydromicromelin A, a promising natural coumarin, through the synthesis and evaluation of its analogs. By presenting established experimental protocols and summarizing key data from related compounds, this document serves as a valuable resource for initiating and guiding research into the therapeutic potential of this compound class.
This compound, a member of the coumarin family of natural products, has garnered interest for its potential biological activities. Coumarins are a well-established class of compounds with a wide range of pharmacological properties, including anti-inflammatory and anticancer effects. The validation of this compound's therapeutic potential necessitates a systematic approach involving the synthesis of structural analogs and a direct comparison of their biological activities. This allows for the identification of key structural motifs responsible for efficacy and the potential for developing more potent and selective drug candidates.
Comparative Biological Activity of Coumarin Derivatives
While direct comparative studies of this compound and a series of its synthetic analogs are not extensively available in the public domain, data from closely related coumarins provide a strong rationale for such investigations. For instance, the parent compound, micromelin, has demonstrated antitumor activity in P-388 lymphocytic leukemia models.[1] Conversely, a synthetic analog, deoxymicromelin, was found to be inactive, highlighting the critical role of specific functional groups in biological activity.[1]
To illustrate the expected outcomes of a comparative study, the following tables summarize hypothetical but representative quantitative data for this compound and its notional synthetic analogs based on typical findings for coumarin derivatives.
Table 1: Comparative Anti-inflammatory Activity of this compound and its Synthetic Analogs
| Compound | Structure Modification | COX-2 Inhibition (IC₅₀, µM) | Nitric Oxide (NO) Inhibition (IC₅₀, µM) |
| This compound | - | 15.2 | 25.8 |
| Analog 1 | Deacetylation | 28.5 | 42.1 |
| Analog 2 | Modification of the pyran ring | 8.9 | 15.3 |
| Analog 3 | Substitution on the aromatic ring | 12.4 | 20.7 |
| Analog 4 | Introduction of a nitrogen-containing heterocycle | 5.1 | 9.8 |
| Ibuprofen (Standard) | - | 10.5 | - |
Table 2: Comparative Anticancer Activity of this compound and its Synthetic Analogs
| Compound | Cell Line | Cytotoxicity (IC₅₀, µM) | Apoptosis Induction (% of apoptotic cells) |
| This compound | MCF-7 (Breast Cancer) | 22.7 | 35% |
| A549 (Lung Cancer) | 31.5 | 28% | |
| Analog 1 | MCF-7 | 45.1 | 15% |
| A549 | 58.3 | 12% | |
| Analog 2 | MCF-7 | 12.3 | 55% |
| A549 | 18.9 | 48% | |
| Analog 3 | MCF-7 | 19.8 | 42% |
| A549 | 25.6 | 35% | |
| Analog 4 | MCF-7 | 7.6 | 72% |
| A549 | 11.2 | 65% | |
| Doxorubicin (Standard) | MCF-7 | 0.8 | 85% |
| A549 | 1.2 | 80% |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of this compound and its analogs.
Synthesis of this compound Analogs
The synthesis of coumarin analogs can be achieved through various established organic chemistry reactions. A general workflow is outlined below.
References
Comparative Bioactivity of Micromelin and Related Coumarins from Micromelum Species
A note on the requested topic: Extensive literature searches did not yield specific bioactivity data for "Acetyldihydromicromelin A." This suggests that the compound may be novel, not yet extensively studied, or referred to by an alternative name. This guide therefore focuses on the well-documented bioactivity of the closely related and parent compound, micromelin, and other cytotoxic constituents isolated from the Micromelum genus, providing a comparative cross-validation of their effects in various cell lines.
This comparison guide provides an objective analysis of the cytotoxic bioactivity of micromelin and other natural compounds isolated from Micromelum species across different cancer cell lines. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate comparative evaluation and further investigation.
Quantitative Bioactivity Data
The cytotoxic effects of micromelin and other compounds isolated from Micromelum minutum have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound | Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM) |
| Micromelin | KKU-100 | Cholangiocarcinoma | 9.2 | - |
| Murralonginol | KKU-100 | Cholangiocarcinoma | 10.0 | - |
| KB | Human Epidermoid Carcinoma | 17.8 | - | |
| NCI-H187 | Human Small Cell Lung Cancer | 27.1 | - | |
| MCF-7 | Human Breast Cancer | 8.2 | - | |
| Murralongin | KKU-100 | Cholangiocarcinoma | 9.0 | - |
| Microminutin | KKU-100 | Cholangiocarcinoma | 1.7 | - |
| Murrangatin | KKU-100 | Cholangiocarcinoma | 2.9 | - |
| Minumicrolin | KKU-100 | Cholangiocarcinoma | 10.2 | - |
| Scopoletin | KKU-100 | Cholangiocarcinoma | 19.2 | - |
| 2',3'-Epoxyisocapnolactone | CEM-SS | T-lymphoblastic Leukemia | 4.6 | 13.5 |
| HL60 | Promyelocytic Leukemia | 4.2 | - | |
| 8-Hydroxyisocapnolactone-2',3'-diol | CEM-SS | T-lymphoblastic Leukemia | 3.0 | 7.8 |
| HL60 | Promyelocytic Leukemia | 2.5 | - | |
| HeLa | Cervical Cancer | 6.9 | - | |
| HepG2 | Liver Cancer | 5.9 | - | |
| SBC3 | Lung Adenocarcinoma | - | 8.8 | |
| A549 | Lung Adenocarcinoma | - | 10.1 | |
| K562 | Chronic Myelogenous Leukemia | - | 16.9 | |
| K562/ADM | Adriamycin-resistant K562 | - | 10.1 | |
| Clauslactone E | SBC3 | Lung Adenocarcinoma | - | 3.7 |
| A549 | Lung Adenocarcinoma | - | 10.4 | |
| K562 | Chronic Myelogenous Leukemia | - | 12.1 | |
| K562/ADM | Adriamycin-resistant K562 | - | 10.8 | |
| Minutin B | SBC3 | Lung Adenocarcinoma | - | 9.6 |
| A549 | Lung Adenocarcinoma | - | 17.5 | |
| K562 | Chronic Myelogenous Leukemia | - | 8.7 | |
| K562/ADM | Adriamycin-resistant K562 | - | 6.7 |
Experimental Protocols
The evaluation of the cytotoxic activity of the compounds listed above was primarily conducted using the MTT assay.[1][2] This colorimetric assay is a standard method for assessing cell viability.[3][4]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol [1]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., micromelin) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Visualizations
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow of the MTT assay for determining cytotoxicity.
Proposed Signaling Pathway for Cytotoxicity
Several studies suggest that cytotoxic coumarins and other compounds from Micromelum induce apoptosis, or programmed cell death, in cancer cells.[5][6] The proposed mechanism often involves the intrinsic (mitochondrial) pathway of apoptosis.[5][7] Some coumarin derivatives have also been shown to exert their cytotoxic effects through the inhibition of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[8][9]
Caption: Proposed signaling pathways for Micromelum-induced cytotoxicity.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical constituents, cytotoxic activities and traditional uses of Micromelum minutum (Rutaceae): a review - MedCrave online [medcraveonline.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetyldihydromicromelin A: A Preclinical Overview of a Potential Anti-Cancer Agent
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Acetyldihydromicromelin A and its related compounds against standard-of-care treatments in relevant disease models. Due to the limited availability of direct research on this compound, this guide focuses on the cytotoxic activity of structurally similar coumarins isolated from the same plant genus, Micromelum, and compares their preclinical data with established cancer therapies.
Introduction
This compound is a coumarin, a class of natural compounds known for their diverse pharmacological activities. Isolated from plants of the Micromelum genus, this compound belongs to a family of phytochemicals that have demonstrated cytotoxic effects against various cancer cell lines. While specific preclinical studies on this compound are not yet widely available, research on other coumarins from Micromelum minutum provides valuable insights into its potential as an anti-cancer agent. This guide synthesizes the existing data on these related compounds and contextualizes their performance against current standard-of-care drugs for the cancers against which they have shown activity.
Performance in Disease Models: A Comparative Analysis
Direct comparative studies between this compound and standard-of-care drugs are not available in the current body of scientific literature. However, studies on other coumarins isolated from Micromelum minutum have demonstrated significant cytotoxic activity against several cancer cell lines. The following tables summarize the in vitro efficacy of these related compounds and provide a comparison with the standard-of-care treatments for the corresponding cancer types.
Table 1: In Vitro Cytotoxicity of Micromelum minutum Coumarins Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 Value (µg/mL) |
| 8-hydroxyisocapnolactone-2',3'-diol | T-lymphoblastic leukemia (CEM-SS) | 2.9[1][2] |
| Promyelocytic leukemia (HL-60) | 2.5[1] | |
| Cervical cancer (HeLa) | 6.9[1][2][3] | |
| Liver cancer (HepG2) | 5.9[1][2][3] | |
| 2',3'-epoxyisocapnolactone | T-lymphoblastic leukemia (CEM-SS) | 3.9[4] |
| Promyelocytic leukemia (HL-60) | 4.2[4] | |
| Chloroform extract of M. minutum leaves | T-lymphoblastic leukemia (CEM-SS) | 4.2[3][4] |
| Chloroform extract of M. minutum bark | T-lymphoblastic leukemia (CEM-SS) | 13.7[3][4] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Standard of Care for Selected Cancers
| Cancer Type | Standard of Care (Examples) |
| T-lymphoblastic leukemia | Multi-agent chemotherapy (e.g., Vincristine, Prednisone, L-Asparaginase, Daunorubicin), Stem cell transplant |
| Promyelocytic leukemia | All-trans retinoic acid (ATRA), Arsenic trioxide (ATO), Anthracycline-based chemotherapy |
| Cervical cancer | Chemotherapy (e.g., Cisplatin, Paclitaxel), Targeted therapy (e.g., Bevacizumab), Immunotherapy (e.g., Pembrolizumab) |
| Liver cancer (Hepatocellular Carcinoma) | Targeted therapy (e.g., Sorafenib, Lenvatinib), Immunotherapy (e.g., Atezolizumab plus Bevacizumab) |
It is important to note that the in vitro IC50 values of the Micromelum minutum coumarins are in the low microgram per milliliter range, indicating potent cytotoxic activity. For instance, 8-hydroxyisocapnolactone-2',3'-diol demonstrated an IC50 of 2.5 µg/mL against the HL-60 promyelocytic leukemia cell line.[1] Notably, this compound was found to be inactive against the normal mouse fibroblast (3T3) cell line, suggesting a degree of selectivity for cancer cells.[1]
Experimental Protocols
The following is a generalized methodology for the in vitro cytotoxicity assays used to evaluate the coumarins from Micromelum minutum.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (CEM-SS, HL-60, HeLa, HepG2) and a normal mouse fibroblast cell line (3T3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (e.g., coumarins isolated from Micromelum minutum) for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The plates are incubated to allow the viable cells to metabolize the MTT into formazan crystals. A solubilization solution (e.g., DMSO) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanism of Action
The precise mechanism of action and the signaling pathways affected by this compound and its related coumarins have not yet been elucidated. However, the cytotoxic activity of these compounds suggests that they may induce apoptosis (programmed cell death) in cancer cells. Further research is required to identify the specific molecular targets and signaling cascades involved.
Hypothesized Mechanism of Action
Caption: Hypothesized mechanism of this compound.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening natural compounds like this compound for cytotoxic activity.
Caption: Workflow for natural product cytotoxicity screening.
Conclusion
While direct comparative data for this compound against standard-of-care treatments is currently unavailable, the significant in vitro cytotoxic activity of closely related coumarins from Micromelum minutum against various cancer cell lines highlights the potential of this class of compounds. The observed selectivity of some of these coumarins for cancer cells over normal cells is a promising characteristic for further drug development. Future research should focus on elucidating the specific mechanism of action of this compound, conducting in vivo studies in animal models, and performing head-to-head comparisons with existing cancer therapies to fully assess its therapeutic potential.
References
Reproducibility of Acetyldihydromicromelin A Synthesis and Bioactivity: A Comparative Guide
Introduction
Acetyldihydromicromelin A is a naturally occurring coumarin isolated from plants of the Micromelum genus. As a derivative of Micromelin, it belongs to a class of compounds that have garnered significant interest from the scientific community due to their diverse biological activities. Research on coumarins from Micromelum species has revealed promising cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the synthesis and bioactivity of this compound, based on available data for its parent compound, Micromelin, and other closely related coumarins. Due to the limited specific literature on this compound's synthesis and bioactivity, this document presents a proposed synthetic pathway and compares its potential bioactivity to that of structurally similar compounds.
Comparison of Cytotoxic Activity
| Compound | Cell Line | IC50 Value | Reference |
| Micromelin | KKU-100 (Cholangiocarcinoma) | 9.2 µg/mL | [1] |
| 2',3'-epoxyisocapnolactone | CEM-SS (T-lymphoblastic leukemia) | 3.9 µg/mL | [2] |
| 2',3'-epoxyisocapnolactone | HL60 (Promyelocytic leukemia) | 4.2 µg/mL | [2] |
| 8-hydroxyisocapnolactone-2',3'-diol | CEM-SS (T-lymphoblastic leukemia) | 2.9 µg/mL | [2] |
| 8-hydroxyisocapnolactone-2',3'-diol | HL60 (Promyelocytic leukemia) | 2.5 µg/mL | [2] |
| 8-hydroxyisocapnolactone-2',3'-diol | HeLa (Cervical cancer) | 6.9 µg/mL | [3] |
| 8-hydroxyisocapnolactone-2',3'-diol | HepG2 (Liver cancer) | 5.9 µg/mL | [3] |
Proposed Synthesis of this compound
Currently, a specific, reproducible synthesis for this compound has not been published. However, based on established synthetic methodologies for coumarins, a plausible synthetic route can be proposed. The core coumarin structure can be synthesized via a Pechmann condensation, followed by functional group manipulations to achieve the final product.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Proposed Synthesis of this compound (Hypothetical Protocol)
-
Step 1: Synthesis of 7-Methoxy-4-methylcoumarin (Pechmann Condensation)
-
To a stirred solution of 3-methoxyphenol (1.0 eq) in concentrated sulfuric acid (5.0 eq) at 0 °C, slowly add ethyl acetoacetate (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the mixture into ice-water and collect the resulting precipitate by filtration.
-
Recrystallize the crude product from ethanol to yield 7-methoxy-4-methylcoumarin.
-
-
Step 2: Introduction of the Side Chain (Friedel-Crafts Acylation)
-
To a solution of 7-methoxy-4-methylcoumarin (1.0 eq) and the appropriate acylating agent (e.g., a protected dihydroxyacetyl chloride, 1.2 eq) in a suitable solvent (e.g., dichloromethane), add aluminum chloride (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 6 hours.
-
Quench the reaction with ice-water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
-
-
Step 3: Dihydroxylation/Epoxidation
-
For Dihydroxylation: To a solution of the product from Step 2 in a mixture of acetone and water, add N-methylmorpholine N-oxide (1.2 eq) and a catalytic amount of osmium tetroxide. Stir for 24 hours.
-
For Epoxidation: To a solution of the unsaturated precursor in dichloromethane, add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) and stir at room temperature for 12 hours.
-
Work up the reaction accordingly and purify the product by chromatography.
-
-
Step 4: Acetylation
-
Dissolve the diol/epoxide product in pyridine and add acetic anhydride (2.5 eq).
-
Stir the reaction at room temperature for 4 hours.
-
Remove the solvent under reduced pressure and purify the resulting this compound by column chromatography.
-
Cytotoxicity Assay (MTT Assay Protocol)
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control compounds in cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds and incubate for 48 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Potential Signaling Pathway
The cytotoxic effects of coumarins are often associated with the induction of apoptosis. A potential signaling pathway that could be modulated by this compound is the intrinsic apoptosis pathway, which involves the mitochondria.
Caption: Potential intrinsic apoptosis pathway induced by this compound.
Conclusion
While the synthesis and bioactivity of this compound have not been extensively studied and reported, this guide provides a comparative framework based on the known properties of its parent compound, Micromelin, and other related coumarins from Micromelum species. The proposed synthetic pathway offers a viable, albeit hypothetical, route for its chemical synthesis, which would be essential for further biological evaluation. The reported cytotoxicity of related compounds suggests that this compound holds potential as a cytotoxic agent. Future research should focus on the successful synthesis and subsequent in-depth biological characterization of this compound to validate its therapeutic potential and understand its mechanism of action. The reproducibility of both its synthesis and bioactivity will be critical in determining its future as a potential drug lead.
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis, and biological activity evaluation of dihydromyricetin derivatives against SARS-CoV-2-Omicron virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds [beilstein-journals.org]
A Comparative Analysis of Acetyldihydromicromelin A from Micromelum Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Acetyldihydromicromelin A, a coumarin isolated from the plant genus Micromelum. This document synthesizes available data on its biological activity and outlines relevant experimental protocols.
Introduction
This compound is a naturally occurring coumarin that has been identified within the genus Micromelum, a group of plants belonging to the Rutaceae family. Species of this genus are known for their rich phytochemical composition, including a variety of coumarins, alkaloids, and flavonoids, some of which have demonstrated cytotoxic and other biological activities. This guide focuses on this compound, providing a comparative overview of its characteristics based on available scientific literature.
Data Presentation
Currently, detailed comparative data for this compound across different Micromelum species is limited. The primary source of information for this compound is its isolation from Micromelum minutum. Research on other species such as Micromelum falcatum and Micromelum integerrimum has not yet reported the presence of this compound.
The following table summarizes the available data for this compound from Micromelum minutum.
| Parameter | Finding | Source Species |
| Biological Activity | Inactive against MCF-7 (breast cancer) and 4T1 (murine breast cancer) cell lines. | Micromelum minutum |
Experimental Protocols
While a specific, detailed protocol for the isolation of this compound is not extensively documented in a comparative context, a general methodology can be compiled from studies on coumarin isolation from Micromelum species.
General Isolation and Purification Protocol for Coumarins from Micromelum Species:
-
Extraction:
-
The dried and powdered plant material (e.g., leaves, stems) is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.
-
The crude extracts are then concentrated under reduced pressure.
-
-
Fractionation:
-
The crude extract, typically the less polar extract (e.g., n-hexane or ethyl acetate), is subjected to column chromatography over silica gel.
-
A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
-
-
Purification:
-
Fractions showing similar profiles on Thin Layer Chromatography (TLC) are combined.
-
Further purification is achieved through repeated column chromatography or by using techniques like High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
-
-
Structure Elucidation:
-
The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Mandatory Visualizations
Logical Relationship of Phytochemical Investigation
Validating Imeglimin's Mitochondrial Target: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of genetic approaches to validate the therapeutic target of Imeglimin, a first-in-class oral antidiabetic agent. Imeglimin's unique mechanism of action, centered on the modulation of mitochondrial function, presents a compelling case for the power of genetic tools in elucidating complex drug-target interactions. We will compare Imeglimin's performance with alternative therapies and provide supporting experimental data and detailed protocols.
Imeglimin's Mechanism of Action: A Mitochondrial Focus
Imeglimin exerts its glucose-lowering effects through a dual mechanism: enhancing glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and improving insulin sensitivity in the liver and skeletal muscle.[1] At the core of this action lies the modulation of mitochondrial bioenergetics. Preclinical studies have shown that Imeglimin partially inhibits mitochondrial respiratory chain Complex I and restores the activity of Complex III, leading to a reduction in reactive oxygen species (ROS) production and an improvement in cellular energy metabolism.[2] This modulation of mitochondrial function is believed to be the primary driver of its therapeutic effects.
Genetic Validation of the Imeglimin-Associated Pathway
While a single, direct molecular target of Imeglimin remains to be definitively identified, genetic approaches have been instrumental in validating key components of the signaling pathways through which it acts.
LKB1's Role in Imeglimin-Induced AMPK Activation
One of the key downstream effects of mitochondrial modulation is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. To investigate the upstream kinase responsible for Imeglimin-induced AMPK activation, researchers have utilized small interfering RNA (siRNA) to silence the expression of Liver Kinase B1 (LKB1).
Experimental Data:
| Experiment | Cell Line | Treatment | Outcome | Reference |
| LKB1 siRNA knockdown | HepG2 cells | Imeglimin (10 mmol/l) | Attenuated Imeglimin-induced AMPKα phosphorylation | [3] |
| Control siRNA | HepG2 cells | Imeglimin (10 mmol/l) | Significant increase in AMPKα phosphorylation | [3] |
Experimental Protocol: LKB1 siRNA Transfection and AMPK Activation Assay
This protocol describes the methodology for silencing LKB1 expression using siRNA in HepG2 cells to assess its impact on Imeglimin-mediated AMPK activation.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
siRNAs targeting LKB1 (STK11 siRNA-SMART pool)
-
Control non-targeting siRNAs
-
Lipofectamine RNAiMAX reagent
-
Imeglimin
-
Metformin (as a positive control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-LKB1, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Culture: Maintain HepG2 cells in high-glucose DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
siRNA Transfection:
-
Seed HepG2 cells in 6-well plates.
-
Transfect cells for 72 hours with 25 nmol/l of either LKB1-targeting siRNA or control siRNA using Lipofectamine RNAiMAX reagent according to the manufacturer's instructions.
-
-
Drug Treatment:
-
After 72 hours of transfection, stimulate the cells with Imeglimin (e.g., 10 mmol/l) or metformin for 3 hours. A vehicle control should also be included.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-AMPKα, total AMPKα, LKB1, and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify band intensities and normalize the levels of phosphorylated AMPKα to total AMPKα.[3]
-
Logical Workflow for LKB1 siRNA Experiment:
Caption: Workflow for LKB1 siRNA-mediated knockdown to validate its role in Imeglimin-induced AMPK activation.
The Role of CHOP in Imeglimin's Anti-Apoptotic Effects
Imeglimin has been shown to protect pancreatic β-cells from apoptosis induced by endoplasmic reticulum (ER) stress. The transcription factor C/EBP homologous protein (CHOP) is a key mediator of ER stress-induced apoptosis. To investigate the role of CHOP in the protective effects of Imeglimin, researchers have utilized CHOP knockout (CHOP-/-) mice.
Experimental Data:
| Experiment | Model | Treatment | Outcome | Reference |
| Imeglimin Treatment | Wild-type mouse islets | Thapsigargin + Imeglimin | Protection against apoptosis | [4][5] |
| Imeglimin Treatment | CHOP-/- mouse islets | Thapsigargin + Imeglimin | Failure to protect against apoptosis | [4][5] |
Experimental Protocol: Islet Isolation and Apoptosis Assay in CHOP Knockout Mice
This protocol outlines the procedure for isolating pancreatic islets from wild-type and CHOP-/- mice to assess the role of CHOP in Imeglimin's anti-apoptotic effects.
Materials:
-
Wild-type and CHOP-/- mice[6]
-
Collagenase P
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Thapsigargin (ER stress inducer)
-
Imeglimin
-
Apoptosis detection kit (e.g., TUNEL assay or Caspase-3 activity assay)
-
DAPI (for nuclear staining)
-
Microscope for fluorescence imaging
Procedure:
-
Islet Isolation:
-
Anesthetize the mouse and perfuse the pancreas with cold HBSS.
-
Inject Collagenase P solution into the common bile duct to digest the pancreas.
-
Excise the pancreas and incubate at 37°C to complete digestion.
-
Wash and purify the islets using a density gradient.
-
Culture the isolated islets in RPMI-1640 medium supplemented with 10% FBS.
-
-
Drug Treatment:
-
Treat the isolated islets with an ER stress inducer like thapsigargin in the presence or absence of Imeglimin for a specified duration (e.g., 24 hours).
-
-
Apoptosis Assay (TUNEL Staining):
-
Fix the islets and permeabilize them.
-
Perform TUNEL staining according to the manufacturer's protocol to label apoptotic cells.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
Signaling Pathway: Imeglimin's Effect on ER Stress and Apoptosis
Caption: Imeglimin's proposed mechanism for mitigating ER stress-induced apoptosis in pancreatic β-cells.
Comparison with Alternative Therapies
Imeglimin's mitochondrial-centric mechanism distinguishes it from many other classes of antidiabetic drugs. Here, we compare its mode of action with established therapies.
| Drug Class | Primary Mechanism of Action | Mitochondrial Involvement |
| Imeglimin | Modulates mitochondrial respiratory chain function (partial Complex I inhibition, Complex III restoration), increases NAD+ levels. | Direct |
| Metformin | Primarily inhibits mitochondrial respiratory chain Complex I, leading to AMPK activation and reduced hepatic gluconeogenesis.[1][2] | Direct |
| Pioglitazone (TZD) | Peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, improving insulin sensitivity.[7] | Indirect (improves mitochondrial function and biogenesis)[8] |
| GLP-1 Receptor Agonists | Mimic the action of incretin hormones, stimulating glucose-dependent insulin secretion and suppressing glucagon release.[9][10] | None (receptor-mediated signaling) |
Quantitative Comparison of Mitochondrial Effects (Preclinical Data):
| Parameter | Imeglimin | Metformin | Pioglitazone | Reference |
| Mitochondrial Respiration (OCR) | Reduced | Reduced | - | [11] |
| Mitochondrial Complex I Activity | Partially inhibited | Inhibited | - | [12] |
| Mitochondrial Complex III Activity | Restored/Upregulated | No direct effect | - | [12] |
| Mitochondrial DNA (mtDNA) Copy Number | Increased | - | Increased | [8][13] |
| AMPK Activation | Increased | Increased | - | [11] |
Conclusion
Genetic approaches, such as siRNA-mediated gene silencing and the use of knockout animal models, have been pivotal in dissecting the complex mechanism of action of Imeglimin. While a single direct target remains to be fully elucidated, these studies have validated the critical roles of key signaling molecules like LKB1 and CHOP in the therapeutic effects of Imeglimin. The comparison with other antidiabetic agents highlights Imeglimin's unique position as a modulator of mitochondrial function. For researchers and drug development professionals, these findings underscore the importance of employing genetic tools to not only validate drug targets but also to unravel the intricate signaling networks that underlie drug efficacy. Further research utilizing advanced genetic screening techniques, such as CRISPR-based screens, could provide a more comprehensive understanding of Imeglimin's molecular interactions and pave the way for the development of novel therapeutics targeting mitochondrial dysfunction in metabolic diseases.
References
- 1. New mechanisms of metformin action: Focusing on mitochondria and the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effects of imeglimin on mitochondrial function, AMPK activity, and gene expression in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Imeglimin Ameliorates β-Cell Apoptosis by Modulating the Endoplasmic Reticulum Homeostasis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 005530 - CHOP KO Strain Details [jax.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Pioglitazone induces mitochondrial biogenesis in human subcutaneous adipose tissue in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. Effects of imeglimin on mitochondrial function, AMPK activity, and gene expression in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Effect of Imeglimin on mitochondrial function in patients with type 2 diabetes mellitus: a prospective cohort study [frontiersin.org]
A Head-to-Head Comparison: The Novel Coumarin Acetyldihydromicromelin A and the Established Anticancer Drug Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncological research, the discovery of novel bioactive compounds is a critical driver of therapeutic innovation. Natural products, in particular, have historically served as a rich source of anticancer agents. This guide provides a comparative analysis of Acetyldihydromicromelin A, a recently isolated coumarin, and Paclitaxel, a widely used natural product-derived chemotherapeutic. Due to the nascent stage of research on this compound and its limited reported bioactivity, this comparison extends to its parent compound, Micromelin, to offer a broader perspective. Paclitaxel is presented here as a benchmark for a successful natural product-derived anticancer drug, illustrating the extensive characterization required for clinical translation.
Compound Profiles
This compound is a coumarin isolated from the plant species Micromelum minutum. As a novel compound, its biological activities are still under investigation. Preliminary studies have reported its isolation and characterization; however, initial cytotoxicity screenings against MCF-7 and 4T1 breast cancer cell lines did not show significant activity.
Micromelin , the parent compound of this compound, is also a natural coumarin. Unlike its acetylated and dihydrogenated derivative, micromelin has demonstrated cytotoxic effects against several cancer cell lines, including cholangiocarcinoma (KKU-100), P-388 lymphocytic leukemia, and Lewis lung carcinoma.[1] The mechanism of action for its cytotoxic effects has not yet been fully elucidated.
Paclitaxel (marketed as Taxol®) is a highly successful anticancer drug derived from the Pacific yew tree, Taxus brevifolia. It is a cornerstone of treatment for various cancers, including ovarian, breast, lung, and Kaposi's sarcoma. Its mechanism of action is well-understood, and its pharmacokinetic profile has been extensively studied.
Quantitative Data on Cytotoxicity
The following tables summarize the available in vitro cytotoxicity data for Micromelin and Paclitaxel against various cancer cell lines. All data is presented as IC50 values, the concentration of the drug that inhibits 50% of cell growth.
Table 1: Cytotoxicity of Micromelin
| Cell Line | Cancer Type | IC50 | Reference |
| KKU-100 | Cholangiocarcinoma | 9.2 µg/mL | [2] |
| P-388 | Lymphocytic Leukemia | T/C 149% at 10 mg/Kg (in vivo) | [1] |
| Lewis Lung Carcinoma | Lung Cancer | T/C 228% at 1.25 mg/Kg (in vivo) | [1] |
| CEM-SS | T-lymphoblastic leukemia | 4.2 µg/mL (for chloroform extract) | [3] |
| HL60 | Promyelocytic leukemia | 2.5 µg/ml (for a related compound) | [3] |
| HeLa | Cervical Cancer | 6.9 µg/ml (for a related compound) | [3] |
| HepG2 | Liver Cancer | 5.9 µg/ml (for a related compound) | [3] |
Note: Data for some cell lines are for related compounds or crude extracts as specific IC50 values for pure micromelin are limited in the available literature.
Table 2: Cytotoxicity of Paclitaxel
| Cell Line | Cancer Type | IC50 (Exposure Time) | Reference |
| A549 | Non-small cell lung cancer | ~10 µg/mL (48h) | [4] |
| MCF-7 | Breast Cancer | 8.95 µg/ml | [5] |
| Various | Various | 2.5 - 7.5 nM (24h) | [6] |
| A549TR (resistant) | Non-small cell lung cancer | Higher than A549 | [7] |
| F10 | Mammary Cancer | Moderate Activity | [1] |
| HvEvc | Lung Cancer | Moderate Activity | [1] |
Mechanism of Action
This compound: The mechanism of action is currently unknown, and initial studies suggest a lack of significant cytotoxic activity.
Micromelin: The precise molecular mechanism underlying the cytotoxicity of micromelin has not been determined. As a coumarin, it may share mechanisms with other compounds in its class, which are known to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticoagulant effects.[8][9] Further research is needed to identify its specific cellular targets and signaling pathways.
Paclitaxel: Paclitaxel's primary mechanism of action is the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[6] By binding to the β-tubulin subunit of microtubules, it prevents their depolymerization, leading to the formation of abnormal microtubule bundles. This disruption of microtubule dynamics arrests the cell cycle at the G2/M phase, inhibiting cell division and ultimately inducing apoptosis (programmed cell death).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, visualize the established signaling pathway for Paclitaxel-induced apoptosis and a general workflow for a cytotoxicity assay.
Caption: Paclitaxel's mechanism of action leading to apoptosis.
Caption: General workflow for an MTT cytotoxicity assay.
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol for Paclitaxel Cytotoxicity in A549 Lung Cancer Cells: [4][10]
-
Cell Seeding: A549 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: After 24 hours, the medium is replaced with fresh medium containing serial dilutions of Paclitaxel (e.g., 2.5, 5, 10, 20, 40 µg/mL).
-
Incubation with Drug: The cells are incubated with Paclitaxel for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Pharmacokinetic Properties
This compound and Micromelin: To date, there is no publicly available information on the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of this compound or Micromelin. This represents a significant knowledge gap and a crucial area for future research to assess their potential as drug candidates.
Paclitaxel: The pharmacokinetics of Paclitaxel are complex and have been extensively studied. It is administered intravenously and exhibits a large volume of distribution, indicating extensive tissue uptake. It is highly protein-bound in plasma and is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C8 and CYP3A4. The elimination half-life is variable, and the pharmacokinetics can be non-linear at higher doses.
Conclusion
This comparative guide highlights the significant disparity in the current understanding of the novel coumarin this compound and the established anticancer drug Paclitaxel. While this compound's initial lack of activity in selected cancer cell lines is a notable finding, further screening against a broader panel of cell lines and investigation into other potential biological activities are warranted. Its parent compound, Micromelin, shows promise with demonstrated cytotoxic effects, but a significant research effort is required to elucidate its mechanism of action and pharmacokinetic profile.
In contrast, Paclitaxel serves as a paradigm for natural product drug discovery, with a well-defined mechanism of action, extensive preclinical and clinical data, and a clear therapeutic role. For researchers in drug development, the journey of Paclitaxel from a natural extract to a clinical mainstay underscores the rigorous and multifaceted investigation necessary to translate a bioactive compound into a therapeutic agent. The study of novel compounds like this compound and Micromelin, while in its infancy, contributes to the ever-expanding library of natural products that may hold the key to future cancer therapies. Further investigation into the structure-activity relationships of the micromelin family of coumarins could yet yield potent and selective anticancer agents.
References
- 1. Two New Coumarins from Micromelum falcatum with Cytotoxicity and Brine Shrimp Larvae Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Analysis of Differential Expression Proteins of Paclitaxel-Treated Lung Adenocarcinoma Cell A549 Using Tandem Mass Tag-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/C Nude Mice: Synergistic Effect between Paclitaxel and Flavonoids or Lignoids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Acetyldihydromicromelin A: A Guide for Laboratory Professionals
Chemical and Physical Properties
A summary of the known quantitative data for Acetyldihydromicromelin A is presented below. This information is critical for a preliminary risk assessment before handling and disposal.
| Property | Value | Source |
| CAS Number | 94285-22-0 | [1][2][] |
| Molecular Formula | C₁₇H₁₆O₇ | [1][] |
| Molecular Weight | 332.3 g/mol | [] |
| Boiling Point (Predicted) | 487.1 ± 45.0 °C | [1] |
| Density (Predicted) | 1.42 ± 0.1 g/cm³ | [1] |
Recommended Disposal Protocol
The following step-by-step guide provides a recommended procedure for the disposal of this compound. This protocol is designed to minimize risk to personnel and the environment.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat and closed-toe shoes.
-
Use chemical-resistant gloves (nitrile or neoprene).
-
Wear safety glasses or goggles to protect from potential splashes.
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound or contaminated materials (e.g., weighing paper, contaminated gloves) in a designated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste: If this compound is in a solution, collect the waste in a designated, sealed, and clearly labeled hazardous waste container. Avoid mixing with other incompatible waste streams. The label should include the chemical name, concentration, and any known hazards.
3. In-Lab Neutralization (Not Recommended without Specific Protocol):
-
Due to the lack of specific data on the reactivity and degradation products of this compound, in-lab neutralization or treatment is not recommended. Attempting to neutralize the compound without a validated protocol could lead to the generation of more hazardous substances.
4. Waste Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of chemical waste.
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.
-
Provide the waste disposal service with all available information about the compound, including its name, CAS number, and any known hazards.
Disposal Workflow Diagram
The following diagram illustrates the recommended logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided in this document is intended as a guide and is based on the best available information for related compounds. Always consult your institution's specific safety and disposal protocols and, if possible, obtain a complete Safety Data Sheet (SDS) from the supplier of this compound.
References
Essential Safety and Operational Guidance for Acetyldihydromicromelin A
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of Acetyldihydromicromelin A. The following guidance is based on the known properties of this compound and the general safety considerations for coumarin derivatives.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required PPE.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile or other chemical-resistant gloves. | To prevent skin contact and potential sensitization. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and splashes. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) or use in a fume hood. | To prevent inhalation of airborne powder. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
Hazard Summary and First Aid
| Hazard Type | Description | First Aid Measures |
| Acute Oral Toxicity | May be harmful if swallowed. | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8][9][10] |
| Skin Irritation/Sensitization | May cause skin irritation or an allergic skin reaction upon contact. | Remove contaminated clothing. Wash skin thoroughly with soap and water. If irritation or rash persists, seek medical advice.[7] |
| Eye Irritation | May cause serious eye irritation. | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation. | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[7] |
Operational Plan: Handling and Storage
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][11]
-
Keep away from strong oxidizing agents, acids, and bases.
Handling/Weighing:
-
All handling of solid this compound should be conducted in a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, weigh boats) to handle the material and avoid generating dust.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[8]
-
Do not eat, drink, or smoke in the laboratory area where the compound is handled.[8]
Spill Management:
-
In case of a small spill, carefully sweep or vacuum the solid material, avoiding dust generation.
-
Place the spilled material into a sealed container for proper disposal.
-
Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.
-
For large spills, evacuate the area and contact the institutional safety office.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a clearly labeled, sealed, and puncture-proof container.
-
Liquid Waste: Collect any solutions containing this compound in a labeled, sealed, and appropriate chemical waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures. Do not dispose of down the drain or in the regular trash.[12][13]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
- 1. This compound CAS#: 94285-22-0 [amp.chemicalbook.com]
- 2. This compound | 94285-22-0 [chemicalbook.com]
- 3. Coumarin - Wikipedia [en.wikipedia.org]
- 4. draxe.com [draxe.com]
- 5. Toxicology and risk assessment of coumarin: focus on human data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Safety Profile of Nutraceuticals Rich in Coumarins: An Update [frontiersin.org]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. lobachemie.com [lobachemie.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. eternis.com [eternis.com]
- 11. carlroth.com [carlroth.com]
- 12. sds.edqm.eu [sds.edqm.eu]
- 13. chemos.de [chemos.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
